Losartan (potassium)
Description
Historical Trajectory of Angiotensin II Receptor Blockers (ARBs) Research
The journey toward the development of Angiotensin II Receptor Blockers (ARBs) is rooted in over a century of research into the renin-angiotensin system (RAS). This intricate hormonal cascade is fundamental to the regulation of blood pressure and fluid balance. nih.gov The story began in 1898 when Robert Tigerstedt and his student Per Bergman at the Karolinska Institute discovered that a substance from rabbit kidney extracts, which they named "renin," caused a significant rise in blood pressure. ahajournals.orgnih.govnih.govtandfonline.com
For nearly four decades, this discovery remained largely dormant until the 1930s, when Harry Goldblatt's work on experimental hypertension by restricting renal blood flow reignited interest in the kidney's role in blood pressure regulation. ahajournals.orgtandfonline.com This led to the simultaneous and independent discovery in 1939-1940 of a potent pressor substance by research groups in Argentina and the United States. nih.gov Initially named "hypertensin" and "angiotonin" respectively, the substance was later unified under the name "angiotensin" in 1958. ahajournals.orgnih.govahajournals.org
Subsequent research elucidated the cascade: renin acts on a plasma protein called angiotensinogen (B3276523) to form the inactive decapeptide angiotensin I. tandfonline.com Angiotensin I is then converted by Angiotensin-Converting Enzyme (ACE) into the highly active octapeptide, angiotensin II (Ang II). tandfonline.com
By the 1970s, scientific observations revealed the detrimental effects of Ang II on the heart and kidneys. wikipedia.orgahajournals.org This understanding spurred the development of pharmacological agents to inhibit the RAS. ahajournals.org The first attempts focused on creating peptide analogues of Ang II, such as saralasin (B108331). While saralasin demonstrated that blocking Ang II could lower blood pressure, it had significant limitations, including a short duration of action, lack of oral bioavailability, and partial agonist activity, making it unsuitable for clinical use. nih.govwikipedia.orgahajournals.org
The major breakthrough came with the development of ACE inhibitors, which block the formation of Ang II. ahajournals.org However, the success of ACE inhibitors also highlighted the desire for a more direct and specific target: the angiotensin II receptor itself. This conceptual shift aimed to block the actions of Ang II at its final destination, the AT1 receptor, potentially offering a different and more targeted mechanism of action. wikipedia.orgresearchgate.net This paved the way for a new chapter in cardiovascular research: the quest for a non-peptide, orally active angiotensin II receptor antagonist. nih.govwikipedia.org
Table 1: Key Milestones in the History of RAS Research
| Year | Discovery/Event | Significance |
|---|---|---|
| 1898 | Tigerstedt and Bergman identify "renin" in kidney extracts. ahajournals.orgnih.govnih.gov | First evidence linking a kidney-produced substance to increased blood pressure. nih.gov |
| 1934 | Goldblatt induces experimental hypertension via renal artery clamping. ahajournals.orgtandfonline.com | Revitalized research into the kidney's role in hypertension. tandfonline.com |
| 1939-1940 | Independent discovery of "angiotonin" and "hypertensin". nih.govtandfonline.com | Identification of the active pressor substance generated by renin's action. nih.gov |
| 1956 | The amino acid sequence for Angiotensin II is reported. tandfonline.com | Enabled a deeper understanding of the molecule's structure and function. tandfonline.com |
| 1958 | The name "angiotensin" is officially adopted. ahajournals.orgahajournals.org | Standardized terminology for the key effector peptide of the RAS. ahajournals.org |
| 1970s | Saralasin, a peptide Ang II antagonist, is developed. wikipedia.org | Proof-of-concept that direct Ang II receptor blockade could be a therapeutic strategy. wikipedia.orgahajournals.org |
| 1980s | Research shifts towards developing non-peptide receptor blockers. wikipedia.org | The search begins for orally active, specific antagonists, leading to the ARB class. wikipedia.org |
Evolution of Losartan (B1675146) (Potassium) Discovery and Development as a Prototype ARB
The discovery of Losartan, the first-in-class non-peptide Angiotensin II Receptor Blocker (ARB), was a landmark achievement of rational drug design, emerging from a dedicated research program at DuPont Pharmaceuticals in the 1980s. nih.govresearchgate.netuoa.gr At the time, DuPont was relatively new to the pharmaceutical industry and sought to develop a novel antihypertensive agent by targeting the renin-angiotensin system. uoa.gr
The initial challenge was to move beyond the limitations of peptide-based antagonists. uoa.gr A pivotal moment occurred in 1982 with the publication of patents by Takeda Chemical Industries. uoa.gr These patents described a series of imidazole-5-acetic acid derivatives, such as S-8307 and S-8308, which were non-peptides and showed weak Ang II antagonistic activity. wikipedia.orguoa.gr This provided a crucial chemical starting point for the DuPont team, led by Pieter B.M.W.M. Timmermans. researchgate.netnih.govuoa.gr
The DuPont scientists, including John V. Duncia and David J. Carini, began a systematic process of chemical modification to enhance the potency and oral activity of these lead compounds. wikipedia.orguoa.grnih.gov Through computer modeling and extensive synthetic chemistry, they explored structure-activity relationships to better mimic the binding of angiotensin II to its receptor. uoa.gr A key breakthrough was the replacement of a carboxyl group with a biphenyltetrazole group. wikipedia.org This modification, which occurred in 1986, dramatically increased potency and oral bioavailability, leading to the creation of the molecule designated DuP 753, which would come to be known as losartan. wikipedia.orguoa.gr
The development of losartan was a collaborative effort. After its discovery and initial characterization at DuPont, a partnership was formed with Merck & Co. to navigate the extensive process of clinical development and marketing. wikipedia.orgnih.gov This collaboration leveraged the research innovation of DuPont with the clinical and marketing expertise of Merck. nih.gov Losartan was approved for clinical use in the United States in 1995, marking the successful introduction of the first ARB. wikipedia.orgresearchgate.net Its development not only provided a new therapeutic option but also served as the prototype that guided the creation of numerous subsequent ARBs, such as valsartan, irbesartan, and candesartan. wikipedia.org
Table 2: Simplified Evolution from Lead Compound to Losartan
| Compound Stage | Key Structural Feature | Primary Research Objective |
|---|---|---|
| Takeda Leads (e.g., S-8308) | Imidazole-5-acetic acid derivative wikipedia.org | Initial non-peptide scaffold with weak antagonist activity. wikipedia.org |
| Early DuPont Analogs | Modifications of the imidazole (B134444) core uoa.gr | Attempt to increase potency over the initial Takeda leads. uoa.gr |
| Intermediate (EXP-7711) | Introduction of a lipophilic biphenyl (B1667301) group wikipedia.org | Improve oral activity, though with slightly reduced receptor affinity. wikipedia.org |
| Losartan (DuP 753) | Biphenyltetrazole moiety wikipedia.orgnih.gov | Achieve high potency, selectivity, and oral bioavailability. wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H22ClKN6O |
|---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1 |
InChI Key |
OXCMYAYHXIHQOA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+] |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+] |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Losartan Potassium
Angiotensin II Type 1 Receptor (AT1R) Antagonism by Losartan (B1675146) (Potassium) and its Metabolites
Losartan and its metabolite, EXP3174, function as antagonists at the Angiotensin II Type 1 Receptor (AT1R), effectively blocking the primary vasoactive hormone of the renin-angiotensin system, angiotensin II. hres.cafda.gov This blockade inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II. hres.cafda.gov
Competitive and Selective Binding to AT1R
Losartan is a selective and competitive antagonist of the AT1 receptor. biorxiv.orgtandfonline.comnih.gov It exhibits a high affinity for the AT1 receptor, which is approximately 1000-fold greater than its affinity for the AT2 receptor. hres.ca In vitro binding studies have determined the concentration that inhibits 50% of angiotensin II binding (IC50) to be around 20 nmol/L. ahajournals.org This selective binding prevents angiotensin II from activating the AT1 receptor, which is found in numerous tissues, including vascular smooth muscle and the adrenal gland. hres.cafda.govwikipedia.org While most angiotensin II receptor blockers (ARBs) are highly selective for the AT1 receptor, Losartan itself has a slightly lower selectivity compared to some other ARBs. nih.gov
Role of Losartan (Potassium)'s Active Metabolite, EXP3174, in AT1R Blockade
Following oral administration, Losartan undergoes significant first-pass metabolism in the liver by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. hres.caresearchgate.net This process converts a portion of the Losartan into its active carboxylic acid metabolite, EXP3174. hres.cafda.govresearchgate.net This metabolite is responsible for the majority of the angiotensin II receptor antagonism observed after taking Losartan. hres.cafda.govahajournals.org Approximately 14% of an oral dose of Losartan is converted to EXP3174. researchgate.netnih.gov While Losartan itself is an active drug, its effects are largely mediated by this more potent metabolite. ahajournals.orgresearchgate.net
Differential Affinities and Potencies of Losartan (Potassium) and EXP3174 for AT1R
| Compound | Binding Type | Potency vs. Losartan | Affinity for AT1R vs. Losartan |
|---|---|---|---|
| Losartan | Competitive, Reversible | 1x | 1x |
| EXP3174 | Non-competitive, Reversible | 10-40x more potent hres.caresearchgate.netnih.gov | 20-30x greater affinity tandfonline.com |
Downstream Molecular and Cellular Effects of AT1R Blockade
The antagonism of the AT1R by Losartan and EXP3174 initiates a cascade of downstream molecular and cellular events, primarily through the modulation of the renin-angiotensin system's feedback mechanisms and the inhibition of angiotensin II-mediated signaling pathways.
Modulation of Renin-Angiotensin System (RAS) Feedback Loops
The blockade of AT1 receptors by Losartan disrupts the negative feedback loop that angiotensin II normally exerts on renin release. hres.catandfonline.com This interruption leads to a two to three-fold increase in plasma renin activity and a subsequent rise in the plasma concentration of angiotensin II in hypertensive patients. hres.ca Despite the elevated levels of angiotensin II, its physiological effects, such as vasoconstriction and aldosterone (B195564) secretion, are effectively blocked by the presence of Losartan and EXP3174 at the AT1 receptors. hres.cafda.gov Furthermore, because the AT2 receptor is not blocked, the increased angiotensin II levels can stimulate this receptor, which may have counter-regulatory effects such as vasodilation and anti-proliferative actions. tandfonline.comnih.gov
Impact on Cellular Hypertrophy and Proliferation Mechanisms
Losartan has demonstrated significant effects on cellular growth processes, including hypertrophy and proliferation, primarily through its antagonism of the Angiotensin II Type 1 (AT1) receptor. In various cell types, such as mesangial cells and vascular smooth muscle cells, Angiotensin II (Ang II) is a known inducer of cellular hypertrophy and proliferation. nih.govscielo.br Losartan effectively prevents these Ang II-induced effects. nih.govscielo.br
Studies have shown that losartan can inhibit the proliferation of vascular smooth muscle cells in a concentration-dependent manner. scielo.brscielo.br This anti-proliferative effect is attributed to the blockade of AT1 receptors. scielo.brscielo.br Interestingly, at higher concentrations, losartan has been observed to reduce cell proliferation even in the absence of Ang II, suggesting a potential for AT1 receptor-independent anti-proliferative actions. scielo.brscielo.br
In the context of cardiac and renal tissues, losartan has been shown to modulate pathways leading to hypertrophy. For instance, in the mitral valve following myocardial infarction, losartan treatment reduces cellular proliferation and leaflet thickening, processes driven by transforming growth factor-beta (TGF-β) signaling. jacc.org In the developing skeleton, losartan has been observed to accelerate chondrocyte hypertrophy. researchgate.net Furthermore, in human nucleus pulposus cells, losartan can maintain the cell phenotype by upregulating aggrecan and downregulating collagen type I expression under inflammatory conditions. mdpi.com
The mechanisms underlying these effects often involve the inhibition of downstream signaling pathways. For example, losartan can inhibit the phosphorylation of ERK1/2, a key component of noncanonical TGF-β signaling, which is involved in TGF-β–driven epithelial-to-mesenchymal transition (EMT). jacc.org
Table 1: Effects of Losartan on Cellular Hypertrophy and Proliferation
| Cell/Tissue Type | Key Findings | References |
| Mesangial Cells | Prevents Ang II-induced cellular hypertrophy and proliferation. | nih.gov |
| Vascular Smooth Muscle Cells | Inhibits Ang II-induced cell proliferation in a concentration-dependent manner. | scielo.brscielo.br |
| Mitral Valve (post-MI) | Reduces cellular proliferation and leaflet thickening. | jacc.org |
| Developing Skeleton | Accelerates chondrocyte hypertrophy. | researchgate.net |
| Human Nucleus Pulposus Cells | Modulates phenotype and extracellular matrix gene expression. | mdpi.com |
Losartan (Potassium)'s Influence on Gene Regulatory Networks and Proteomics
Losartan has a discernible impact on gene regulatory networks and the proteome, influencing the expression of numerous genes and proteins involved in various biological processes. mdpi.comnih.gov
In human urine-derived podocytes, transcriptome analysis revealed that losartan induces the expression of 94 genes associated with pathways such as vascular smooth muscle contraction and ECM-receptor interaction. mdpi.com When co-administered with Ang II, losartan led to the exclusive expression of 106 genes related to DNA methylation, cell differentiation, and calcium ion transport. mdpi.comnih.gov Proteomic analysis in the same cell model showed that losartan counteracts the Ang II-induced increase in AGTR1 expression and decrease in AGTR2 expression. mdpi.com
Genome-wide association studies (GWAS) have also shed light on the genetic basis of the response to losartan. One such study identified a variant in the CAMK1D gene (rs10752271) that is associated with the blood pressure response to losartan. nih.gov The CAMK1D gene encodes a protein involved in the regulatory pathway for aldosterone synthesis. nih.gov
Furthermore, losartan has been shown to modulate the expression of microRNAs, which are small non-coding RNAs that regulate gene expression. For instance, losartan can affect the expression of microRNA-503 and microRNA-181d. windows.net In the context of inflammation, losartan has been shown to reduce the expression of pro-inflammatory cytokines like IFN-γ, IL-6, IL-17F, and IL-22 in peripheral blood mononuclear cells from patients with rheumatoid arthritis. openrheumatologyjournal.com
Transcriptomic Alterations in Specific Cell Types (e.g., Podocytes, Fibroblasts)
Losartan induces significant changes in the gene expression profiles of specific cell types, notably podocytes and fibroblasts, which are crucial in the context of kidney disease and fibrosis.
In human urine-derived podocytes, transcriptome analysis has revealed that Losartan can counteract the effects of Angiotensin II (ANG II). nih.govnih.gov Stimulation with ANG II leads to a pro-fibrotic and inflammatory state, but co-stimulation with Losartan reverses many of these changes. nih.govnih.gov Specifically, Losartan was found to induce the expression of 94 genes associated with pathways like ECM-receptor interaction and renin secretion. nih.govmdpi.com When co-administered with ANG II, it exclusively induced 106 genes related to processes such as extracellular matrix organization, cell differentiation, and DNA methylation. nih.govmdpi.com A key finding is Losartan's ability to counteract the ANG II-dependent downregulation of nephrin (B609532) (NPHS1), a critical protein for podocyte structure, and to promote a shift in receptor expression from the pro-fibrotic AGTR1 to AGTR2. nih.govnih.gov
Studies on rat kidneys using single-cell transcriptome analysis further elucidated Losartan's localized effects. The treatment led to the upregulation of genes involved in the renin-regulating pathway, likely as a feedback response to the drug's hypotensive action. oup.com In models of kidney injury, Losartan treatment was associated with an increased expression of podocyte markers like p57 and WT-1, suggesting a role in podocyte repopulation and differentiation, potentially involving the p-ERK signaling pathway. amegroups.org
In fibroblasts, particularly those implicated in fibrosis, Losartan also alters gene expression. In a model of Osteogenesis Imperfecta, Losartan treatment of pre-osteoblast cells led to significant reductions in the gene expression of components of the renin-angiotensin pathway, including AGTR1, REN, AGT, and ACE. nih.gov This indicates a direct impact on the cellular machinery that drives fibrotic responses.
| Cell Type | Key Altered Genes/Pathways | Observed Effect | Reference |
|---|---|---|---|
| Podocytes (Human) | NPHS1 (Nephrin) | Upregulation; counteracts ANG II-induced downregulation | nih.govmdpi.com |
| Podocytes (Human) | AGTR1 / AGTR2 | Decreases AGTR1 expression and increases AGTR2 expression | nih.govnih.gov |
| Podocytes (Human) | ECM-receptor interaction, Renin secretion | Upregulation of associated genes | nih.govmdpi.com |
| Fibroblasts (Mouse Pre-osteoblast) | AGTR1, REN, AGT, ACE | Significant downregulation of gene expression | nih.gov |
| Renal Cells (Rat) | Renin-regulating pathway genes | Upregulation | oup.com |
Modulation of Extracellular Matrix (ECM) Protein Expression
A key mechanism of Losartan's action is its ability to reduce the excessive deposition of extracellular matrix (ECM) proteins, a hallmark of fibrosis. oatext.com This modulation occurs across various tissues and is central to its therapeutic effects in fibrotic diseases.
In cardiac, renal, and liver fibrosis models, Losartan has been shown to decrease the synthesis and deposition of major ECM components. frontiersin.orgpnas.orgspandidos-publications.com Studies demonstrate that Losartan significantly reduces the expression of Collagen I and Collagen III. pnas.orgpnas.orgembopress.org For instance, in ovarian cancer models, Losartan treatment depleted matrix content by reducing levels of both collagen and hyaluronan. pnas.org Similarly, in models of diabetic wound healing, Losartan treatment led to reduced fibrosis and sufficient remodeling of the extracellular matrix, partly by restoring collagen production to more normal levels. frontiersin.org
The mechanism for this involves the inhibition of cells responsible for ECM production, such as activated fibroblasts (myofibroblasts). spandidos-publications.com Losartan administration attenuates the expression of α-smooth muscle actin (α-SMA), a marker for myofibroblasts, thereby reducing the primary source of excessive ECM proteins. pnas.orgspandidos-publications.com Research in carcinoma-associated fibroblasts showed that Losartan could decrease the in vitro synthesis of collagen I by 27%. pnas.org This effect is closely linked to Losartan's ability to inhibit pro-fibrotic signaling pathways. frontiersin.org
| Protein | Effect of Losartan | Context/Model | Reference |
|---|---|---|---|
| Collagen I | Reduced expression/deposition | Ovarian cancer, Mammary carcinoma-associated fibroblasts, Renal fibrosis, Dystrophic epidermolysis bullosa | pnas.orgpnas.orgspandidos-publications.comembopress.org |
| Collagen III | Reduced expression | Ovarian cancer models | pnas.org |
| Hyaluronan | Reduced levels | Ovarian cancer models | pnas.org |
| α-Smooth Muscle Actin (α-SMA) | Reduced expression | Ovarian cancer models, Renal fibrosis | pnas.orgspandidos-publications.com |
Effects on Growth Factor Signaling (e.g., TGF-β Pathway)
Losartan exerts profound inhibitory effects on pro-fibrotic growth factor signaling, most notably the Transforming Growth Factor-β (TGF-β) pathway. consensus.appmdpi.com This pathway is a central regulator of fibrosis, and its inhibition is a key component of Losartan's mechanism of action. mdpi.comresearchgate.net
Losartan interferes with the TGF-β pathway at multiple levels. It can reduce the expression and, crucially, the activation of TGF-β1. oatext.compnas.orgembopress.org One mechanism for this is the reduction of thrombospondin-1 (TSP1), a protein that activates latent TGF-β. pnas.orgembopress.orgresearchgate.net By decreasing TSP1 levels, Losartan effectively reduces the amount of active TGF-β1 that can bind to its receptors. pnas.orgresearchgate.net
Downstream of the receptor, Losartan blocks the canonical TGF-β signaling cascade. consensus.appresearchgate.net Upon activation, the TGF-β receptor phosphorylates the effector proteins Smad2 and Smad3. physiology.org This phosphorylation allows them to translocate into the nucleus and initiate the transcription of pro-fibrotic genes. physiology.org Multiple studies have shown that Losartan treatment prevents or reduces the phosphorylation of Smad2/3 (p-Smad2/3) and their subsequent nuclear translocation in fibroblasts and other cells. embopress.orgresearchgate.netphysiology.orgmdpi.com For example, in cardiac fibroblasts from post-myocardial infarction rat hearts, Losartan normalized the overexpression of Smad2 and prevented the nuclear accumulation of p-Smad2. physiology.org
Losartan also inhibits non-canonical TGF-β signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. researchgate.netjacc.org By inhibiting the phosphorylation of ERK1/2, Losartan can block TGF-β-driven processes like endothelial-to-mesenchymal transition (EMT), a cellular process contributing to fibrosis. jacc.org
| Component | Effect of Losartan | Mechanism/Result | Reference |
|---|---|---|---|
| Thrombospondin-1 (TSP1) | Reduced expression | Decreases activation of latent TGF-β1 | pnas.orgembopress.orgresearchgate.net |
| Active TGF-β1 | Reduced levels/activity | Suppresses the primary pro-fibrotic signal | oatext.compnas.orgembopress.org |
| Phospho-Smad2/3 | Reduced levels/nuclear translocation | Inhibits canonical downstream signaling cascade | embopress.orgresearchgate.netphysiology.orgmdpi.com |
| Phospho-ERK1/2 | Reduced levels | Inhibits non-canonical TGF-β signaling and related processes like EMT | researchgate.netjacc.org |
Pharmacokinetic and Pharmacodynamic Research of Losartan Potassium in Pre Clinical Models
Absorption and Bioavailability Research in Animal Models
Peak plasma concentrations of losartan (B1675146) are typically reached within one to two hours after oral administration in animal models. mdpi.comdrugbank.com The pharmacokinetic profile of losartan is linear with oral doses up to 200 mg, and it does not accumulate significantly in plasma with repeated dosing. geneesmiddeleninformatiebank.nlmedsafe.govt.nz
Table 1: Bioavailability and Absorption of Losartan in Preclinical Models
| Parameter | Finding | Species | Citation |
|---|---|---|---|
| Systemic Bioavailability | Approximately 33% | General | geneesmiddeleninformatiebank.nlnih.govmedsafe.govt.nzhres.ca |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | General | mdpi.comdrugbank.com |
| Effect of Food on Absorption | Slows rate but not extent of absorption | Rats | nih.govmedsafe.govt.nz |
Metabolism of Losartan (Potassium) and Metabolite Formation (EXP3174, EXP3179)
Losartan is extensively metabolized by cytochrome P450 enzymes in the liver, leading to the formation of an active carboxylic acid metabolite, EXP3174, and an inactive metabolite, EXP3179. hres.cajpp.krakow.pl Approximately 14% of an oral dose of losartan is converted to EXP3174. hres.cadrugbank.compharmgkb.org This active metabolite is responsible for the majority of the angiotensin II receptor antagonism observed after losartan administration. hres.ca The conversion of losartan to EXP3174 occurs via an aldehyde intermediate, EXP3179. pharmgkb.org
Cytochrome P450 Enzyme System Involvement (CYP2C9, CYP3A4, CYP2C10)
In vitro studies using human liver microsomes and in vivo animal studies have identified CYP2C9 and CYP3A4 as the primary enzymes responsible for the metabolism of losartan to EXP3174. nih.govhres.capharmgkb.orgnih.govresearchgate.netconsensus.app Some research also indicates the involvement of CYP2C10. drugbank.com The activity of these enzymes can be influenced by other substances. For instance, in rat liver microsomes, salvianolic acid B was found to induce the metabolism of losartan by increasing the activity and expression of CYP3A4 and CYP2C9, while tanshinone IIA inhibited its metabolism. nih.gov Studies in rats with metabolic syndrome have shown that losartan administration can lead to an increase in the mRNA expression of CYP3A, CYP2C, and CYP2E1. viamedica.pl
Characterization of Metabolite Potency and Half-life in Pre-clinical Systems
The active metabolite, EXP3174, is significantly more potent than the parent compound, losartan. It is estimated to be 10 to 40 times more potent in blocking the angiotensin II type 1 (AT1) receptor. nih.govmdpi.comdrugbank.com EXP3174 exhibits non-competitive, insurmountable antagonism, meaning it binds tightly to the receptor. drugbank.com
The terminal half-life of losartan in preclinical models is approximately 2 hours, while the half-life of EXP3174 is considerably longer, ranging from 6 to 9 hours. nih.govmedsafe.govt.nzdrugbank.com This longer half-life of the active metabolite contributes significantly to the duration of action of losartan. pharmgkb.org In conscious rats, the elimination half-life of EXP3174 administered intravenously was found to be 2.9 hours. nih.gov
Table 2: Key Metabolites of Losartan and their Preclinical Characteristics
| Compound | Role | Potency Compared to Losartan | Half-life | Citation |
|---|---|---|---|---|
| EXP3174 | Active Metabolite | 10-40 times more potent | 6-9 hours | nih.govmdpi.comdrugbank.com |
| EXP3179 | Intermediate Metabolite | No AT1 receptor blocking properties | - | researchgate.netnih.gov |
Distribution and Protein Binding Studies in Experimental Systems
Both losartan and its active metabolite EXP3174 are highly bound to plasma proteins, primarily albumin. medsafe.govt.nzpharmgkb.org The plasma protein binding for losartan is approximately 98.7%, and for EXP3174, it is even higher at 99.8%. nih.gov This high degree of protein binding results in a relatively low volume of distribution. The volume of distribution for losartan is about 34 liters, and for EXP3174, it is about 12 liters. medsafe.govt.nzhres.ca Studies in rats have indicated that losartan does not readily cross the blood-brain barrier. hres.ca
Pharmacodynamic Profiles in Mechanistic Animal Models
Preclinical studies in various animal models have demonstrated that losartan effectively blocks the physiological actions of angiotensin II. nih.gov This includes inhibiting angiotensin II-induced pressor responses, vasopressin release, and adrenal catecholamine release. nih.gov
Cardiovascular System Responses Beyond Blood Pressure Regulation
Beyond its primary effect of lowering blood pressure, losartan has shown other beneficial cardiovascular effects in animal models. In spontaneously hypertensive rats, long-term administration of losartan was found to reduce heart weight and beneficially affect the geometry and structure of coronary arteries. nih.gov Studies have also suggested that losartan can inhibit neointimal proliferation after vascular injury and reduce cardiovascular hypertrophy and remodeling. nih.gov Furthermore, both losartan and its metabolites, particularly EXP3179, have demonstrated anti-inflammatory properties and the ability to stimulate endothelial nitric oxide synthase (eNOS), which plays a crucial role in vascular health. nih.gov In apolipoprotein E-deficient mice, losartan was shown to inhibit LDL lipid peroxidation and the development of atherosclerosis. consensus.app
Table 3: Investigated Cardiovascular Effects of Losartan Beyond Blood Pressure in Preclinical Models
| Effect | Animal Model | Findings | Citation |
|---|---|---|---|
| Cardiac Hypertrophy | Spontaneously Hypertensive Rats | Reduced heart weight/body weight ratio. | nih.gov |
| Coronary Artery Structure | Spontaneously Hypertensive Rats | Improved geometry and structure of the septal coronary artery. | nih.gov |
| Atherosclerosis | Apolipoprotein E-deficient Mice | Inhibited LDL lipid peroxidation and atherosclerotic lesion formation. | consensus.app |
| Neointimal Proliferation | Various | Inhibited neointimal proliferation. | nih.gov |
| Endothelial Function | Endothelial Cells, Rat Aorta | Stimulated phosphorylation of Akt and eNOS. | nih.gov |
Renal Physiological Modulations in Pre-clinical Disease Models
Losartan has demonstrated significant renoprotective effects in a variety of pre-clinical models of kidney disease, primarily through its mechanism of blocking the angiotensin II type 1 (AT1) receptor. This action mitigates the detrimental effects of angiotensin II within the kidneys, leading to improved renal hemodynamics and a reduction in kidney damage.
In animal models of diabetic nephropathy, such as db/db mice, losartan administration has been shown to reduce albuminuria. gubra.dk Similarly, in the heterozygous Han:SPRD rat model, which mimics autosomal dominant polycystic kidney disease (ADPKD), losartan treatment has been observed to decrease kidney weight, improve histological scores, and lower serum creatinine. physiology.org Studies in various animal models of renal disease have consistently shown that losartan significantly decreases proteinuria and offers protection against diabetic glomerulopathy. nih.gov It achieves this by selectively dilating glomerular arterioles, which in turn lowers intraglomerular pressure and reduces renal vascular resistance. revistanefrologia.com
Beyond its hemodynamic effects, losartan also modulates cellular processes involved in renal fibrosis, a common pathway in chronic kidney disease (CKD). In a rat model of unilateral ureteral obstruction (UUO), a model for renal fibrosis, losartan treatment significantly attenuated the pathological damage and collagen deposition. revistanefrologia.com Research suggests that losartan's antifibrotic effects may be mediated by inhibiting inflammatory pathways, such as the tumor necrosis factor (TNF) signaling pathway. revistanefrologia.com By blocking the AT1 receptor, losartan leads to a decrease in intrarenal angiotensin II, which in turn blocks the upregulation of angiotensinogen (B3276523), renin, and angiotensin-converting enzyme (ACE), further contributing to its renal protective effects. nih.gov
The renoprotective effects of losartan have been compared to other antihypertensive agents in pre-clinical studies. For instance, in Dahl salt-sensitive rats, the angiotensin II receptor antagonist irbesartan, which has a similar mechanism to losartan, was shown to be as effective as the ACE inhibitor enalapril (B1671234) in preventing glomerular sclerosis. oup.com
Table 1: Effects of Losartan in Pre-clinical Models of Renal Disease
Hepatic and Other Organ System Pharmacodynamic Effects
Pre-clinical research has indicated that losartan's pharmacodynamic effects extend beyond the renal and cardiovascular systems, with notable observations in the liver and other organs.
In the context of hepatic effects, pharmacokinetic data from cirrhotic patients demonstrate significantly increased plasma concentrations of losartan, suggesting that the liver plays a crucial role in its metabolism. geneesmiddeleninformatiebank.nl Studies in patients with mild-to-moderate hepatic impairment showed that plasma concentrations of losartan and its active metabolite were 5 times and 1.7 times higher, respectively, compared to healthy volunteers. fda.gov While losartan is generally well-tolerated, it has been associated with a low rate of transient serum aminotransferase elevations in less than 2% of cases. nih.gov Rare instances of acute liver injury have also been reported. nih.gov
Losartan also exerts significant effects on the cardiovascular system. In animal models, it has been shown to inhibit neointimal proliferation and reduce or prevent cardiovascular hypertrophy and remodeling. nih.gov In models of heart failure, losartan has demonstrated clear hemodynamic benefits. nih.gov Furthermore, in stroke-prone spontaneously hypertensive rats, losartan treatment increased survival. nih.gov Losartan also exhibits anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects in various organ systems. consensus.app For example, in animal models, losartan has been shown to inhibit low-density lipoprotein (LDL) lipid peroxidation, a key process in the development of atherosclerosis. consensus.app
Recent pre-clinical studies have also explored the pleiotropic effects of losartan in other contexts, such as post-traumatic joint contracture. These studies suggest that losartan may modulate the biology of fibroblasts/myofibroblasts and chondrocytes. nih.gov
Drug-Drug and Drug-Herb Interaction Research: Mechanistic Investigations
The potential for drug-drug and drug-herb interactions with losartan is primarily rooted in its metabolism by the cytochrome P450 (CYP) enzyme system.
Impact on Cytochrome P450 Enzyme Activity of Co-administered Compounds
Losartan itself has been reported to have inhibitory effects on CYP2C9. karger.com This suggests that losartan could potentially alter the metabolism of other drugs that are also substrates of this enzyme. The metabolism of losartan to its more potent active metabolite, E-3174, is primarily mediated by CYP2C9 and to a lesser extent by CYP3A4. fda.govconsensus.appresearchgate.netnih.gov
Alterations in Losartan (Potassium) Pharmacokinetics by Other Agents
Several studies have investigated how other drugs and herbal compounds can alter the pharmacokinetics of losartan.
CYP Enzyme Inducers and Inhibitors:
Rifampin , a known inducer of drug metabolism, has been shown to decrease the plasma concentrations of both losartan and its active metabolite. geneesmiddeleninformatiebank.nlfda.gov
Fluconazole , a potent inhibitor of CYP2C9, significantly decreases the concentration of the active metabolite E-3174 while increasing the concentration of losartan. geneesmiddeleninformatiebank.nlfda.govhres.ca
Ketoconazole , an inhibitor of CYP3A4, did not affect the conversion of losartan to its active metabolite after intravenous administration. fda.govhres.ca
Erythromycin , another CYP3A4 inhibitor, had no clinically significant effect on losartan's pharmacokinetics after oral administration. fda.govhres.ca
Herbal Interactions:
Shengmai injection (SMI) has been shown to enhance the antihypertensive effects of losartan by increasing its plasma concentration and bioavailability, likely through the inhibition of CYP3A4 and drug transporters like P-gp and BCRP. consensus.app
Curcuma longa (turmeric) and Lepidium sativum (garden cress) have been found to potentiate the blood pressure-lowering effects of losartan and increase its plasma concentration in hypertensive rats. consensus.appnih.gov
Table 2: Impact of Co-administered Agents on Losartan Pharmacokinetics
Mechanistic Basis of Combined Pharmacodynamic Effects
The combination of losartan with other drugs can lead to synergistic or antagonistic pharmacodynamic effects.
A primary example is the co-administration of losartan with other antihypertensive agents, which can result in an additive hypotensive effect. geneesmiddeleninformatiebank.nl Similarly, combining losartan with drugs that increase serum potassium, such as potassium-sparing diuretics (e.g., amiloride, spironolactone) or heparin, can lead to hyperkalemia. geneesmiddeleninformatiebank.nl This is because losartan decreases aldosterone (B195564) production, which normally promotes potassium excretion. hres.ca
In some cases, the mechanisms of interaction are more complex and not fully understood. For instance, in a pre-clinical study investigating the interaction between losartan and the hypoglycemic agent glimepiride (B1671586), both of which are substrates of CYP2C9, the in vivo results were inconsistent with in vitro findings. karger.com In rat liver microsomes, glimepiride showed only a slight inhibitory effect on losartan metabolism. karger.com However, in vivo, losartan significantly altered glimepiride's pharmacokinetics, while glimepiride had no effect on losartan. karger.com This discrepancy suggests that mechanisms other than CYP-mediated metabolism, such as effects on drug transporters or renal excretion, may be involved. karger.com
Chemical Synthesis and Structure Activity Relationship Sar Research of Losartan Potassium
Elucidation of Losartan (B1675146) (Potassium) Chemical Structure and Key Functional Groups
Losartan is an orally active, non-peptide angiotensin II receptor antagonist. Its chemical structure is complex, comprising several distinct functional moieties that are critical for its pharmacological activity. The compound is most commonly administered as its potassium salt to enhance aqueous solubility and stability.
The systematic IUPAC name for Losartan is (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanol. Its chemical formula is C₂₂H₂₃ClN₆O. The structure can be deconstructed into three primary components:
A Substituted Imidazole (B134444) Ring: This heterocyclic core consists of a 1H-imidazole ring substituted at various positions. A linear n-butyl group at the C2 position provides a key lipophilic interaction. A chloro group at the C4 position influences the electronic properties of the ring. A hydroxymethyl group (-CH₂OH) at the C5 position serves as a site for metabolic oxidation and contributes to receptor binding through hydrogen bonding.
A Biphenyl (B1667301) Linker: This unit consists of two phenyl rings connected by a single bond. This scaffold acts as a rigid spacer, orienting the imidazole ring and the tetrazole group in a specific three-dimensional conformation necessary for high-affinity binding to the angiotensin II type 1 (AT₁) receptor.
An Acidic Tetrazole Ring: Positioned on the ortho-position of the terminal phenyl ring of the biphenyl system, the 1H-tetrazol-5-yl group is the primary acidic pharmacophore of Losartan. It functions as a bioisostere of a carboxylic acid group, with a comparable pKa. This acidic moiety is essential for mimicking the C-terminal carboxylate of the endogenous ligand, Angiotensin II, allowing for a strong ionic interaction within the receptor binding pocket.
The potassium salt form (Losartan potassium) is formed by the deprotonation of the acidic tetrazole ring, resulting in the ionic compound C₂₂H₂₂ClKN₆O.
| Functional Group | Position on Scaffold | Chemical Significance |
|---|---|---|
| n-Butyl Group | C2 of Imidazole | Provides essential lipophilicity for binding to a hydrophobic pocket in the AT₁ receptor. |
| Hydroxymethyl Group (-CH₂OH) | C5 of Imidazole | Acts as a hydrogen bond donor/acceptor. It is the primary site of Phase I metabolism, leading to the more potent active metabolite, EXP3174 (a carboxylic acid). |
| Biphenyl System | Links Imidazole and Tetrazole | Functions as a rigid conformational scaffold to correctly orient the key binding groups for optimal receptor interaction. |
| Tetrazole Ring | Ortho-position of Biphenyl | Serves as the key acidic pharmacophore (bioisostere of -COOH). Forms a critical ionic bond with a cationic residue in the AT₁ receptor binding site. |
| Chloro Group | C4 of Imidazole | Modulates the electronic character and steric profile of the imidazole core. |
Rational Drug Design Principles in Losartan (Potassium) Development
The development of Losartan represents a landmark achievement in rational drug design, specifically in the transition from peptide-based leads to orally bioavailable, non-peptide small molecules. The primary goal was to design a compound that could competitively block the binding of the octapeptide hormone Angiotensin II to its AT₁ receptor.
The design strategy was based on creating a small molecule that could mimic the key pharmacophoric features of the C-terminal portion of Angiotensin II, particularly the Tyr⁴, Ile⁵, His⁶, and Phe⁸ residues, along with the terminal carboxylate group. Early research identified lead compounds from substituted imidazole derivatives. These initial leads, however, lacked the potency and desired pharmacological profile.
The critical breakthrough involved a molecular modeling hypothesis that proposed a specific binding conformation. This model guided the incorporation of key structural elements:
Bioisosteric Replacement: The terminal carboxylate group of Angiotensin II is crucial for its binding. Early antagonists incorporated a carboxylic acid group. However, to improve metabolic stability, oral bioavailability, and lipophilicity, the carboxylic acid was replaced with a tetrazole ring. The tetrazole ring is an effective bioisostere, maintaining the necessary acidic character (pKa ≈ 4.9 for the tetrazole vs. ≈ 4.0 for a benzoic acid) for ionic interactions while offering superior pharmacokinetic properties.
Scaffold-Based Design: A rigid biphenyl scaffold was rationally designed to serve as a linker. Its purpose is to project the acidic tetrazole group and the substituted imidazole moiety into the correct spatial orientation, mimicking the relative positions of the Phe⁸ side chain and the terminal carboxylate of Angiotensin II. The ortho-substitution of the tetrazole on the biphenyl system was found to be optimal for achieving the required conformation for high-affinity binding.
Lipophilic Group Optimization: The n-butyl group on the imidazole ring was optimized to fit into a deep hydrophobic pocket within the AT₁ receptor, a region normally occupied by the side chain of the Ile⁵ residue of Angiotensin II.
This rational, structure-guided approach allowed researchers to systematically build a molecule with distinct domains, each designed to interact with a specific subsite within the AT₁ receptor, ultimately leading to the discovery of Losartan as a potent and selective antagonist.
Synthetic Methodologies and Process Chemistry Research
The commercial synthesis of Losartan is a multi-step process that has been the subject of extensive research to optimize yield, reduce costs, and improve environmental safety. The general approach is a convergent synthesis, where two complex fragments are prepared independently and then coupled in a final step.
The most widely adopted conventional synthesis involves the preparation of two key intermediates: the substituted imidazole fragment and the biphenyl-tetrazole fragment.
Imidazole Fragment Synthesis: The core imidazole intermediate, typically 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, is constructed through a multi-step sequence. This often starts from simpler precursors and involves reactions to build the imidazole ring and subsequently install the n-butyl, chloro, and aldehyde functionalities.
Biphenyl-Tetrazole Fragment Synthesis: This fragment is arguably the more complex part of the synthesis. A common starting material is o-toluonitrile.
The biphenyl structure is typically formed via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki coupling. In this step, an arylboronic acid is coupled with an aryl halide. For instance, 4-bromobenzonitrile (B114466) is coupled with an appropriate boronic acid derivative of toluene.
The resulting biphenyl intermediate, 2'-(cyanobiphenyl-4-yl)methyl bromide (often protected), is then converted to the tetrazole. The nitrile group (-C≡N) undergoes a [2+3] cycloaddition reaction with an azide (B81097) source. A common, though hazardous, method uses sodium azide (NaN₃) in the presence of an acid catalyst like triethylamine (B128534) hydrochloride or the use of organotin compounds like tributyltin azide. This step forms the crucial tetrazole ring. The key intermediate produced is often referred to as OTBN (o-tolylbenzonitrile) or its brominated derivative before the final coupling.
Final Coupling: The final step involves the N-alkylation of the imidazole fragment with the biphenyl-tetrazole fragment (specifically, a brominated version like 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, which is later converted to the tetrazole). This coupling joins the two pieces to form the complete Losartan skeleton. A final deprotection step (if protecting groups were used) and salt formation with potassium hydroxide (B78521) yields Losartan potassium.
| Intermediate Compound | Role in Synthesis | Key Reaction Type for Formation |
|---|---|---|
| 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde | Core heterocyclic fragment | Heterocycle synthesis (e.g., Radziszewski reaction variants) |
| o-Tolylbenzonitrile (OTBN) | Precursor to the biphenyl-tetrazole fragment | Palladium-catalyzed Suzuki or Grignard coupling |
| 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | Activated biphenyl fragment for coupling | Radical bromination of the methyl group on OTBN |
| Losartan (free acid form) | Final coupled product before salt formation | N-alkylation of the imidazole with the biphenyl fragment |
Conventional routes for Losartan synthesis present several environmental and safety challenges, including the use of toxic organotin reagents, hazardous azides, and volatile organic solvents. Green chemistry research has focused on mitigating these issues.
Catalysis Innovations: The Suzuki coupling step has been a major focus. The use of homogeneous palladium catalysts can lead to product contamination and difficult catalyst recovery. A significant innovation is the use of heterogeneous catalysts, such as palladium nanoparticles (Pd-NPs) supported on materials like charcoal, silica (B1680970), or magnetic nanoparticles (e.g., Fe₃O₄). These supported nanocatalysts offer high activity, can be easily separated from the reaction mixture by filtration or magnetic decantation, and are recyclable, thereby reducing waste and cost.
Safer Reagents for Tetrazole Formation: The [2+3] cycloaddition of nitriles with azides is highly effective but inherently hazardous due to the toxicity and explosive nature of reagents like tributyltin azide and hydrazoic acid (generated in situ from sodium azide). Green research explores alternative, safer azide sources and catalytic systems. This includes using zinc, copper, or cerium catalysts that can promote the reaction under milder conditions and potentially with safer, less-volatile azide sources.
Alternative Solvents and Conditions: Efforts have been made to replace chlorinated solvents and DMF with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. Furthermore, the development of one-pot or flow chemistry processes for the synthesis improves safety, particularly for the hazardous tetrazole formation step, by minimizing the accumulation of dangerous intermediates.
These green innovations aim to make the production of Losartan not only more economically viable but also significantly safer and more environmentally sustainable.
Conventional Synthetic Routes and Intermediate Compounds
Structure-Activity Relationship (SAR) Studies of Losartan (Potassium) Analogues
The structure-activity relationship (SAR) of Losartan and its analogues has been extensively investigated to understand the molecular determinants of binding to the AT₁ receptor. These studies involve systematically modifying each part of the molecule and measuring the resulting change in binding affinity (often expressed as an IC₅₀ value).
A clear pharmacophore model for AT₁ receptor antagonists has emerged from SAR studies. This model defines the essential structural features and their required spatial arrangement for high-affinity binding.
The Acidic Group: The ortho-positioned acidic group on the biphenyl ring is the most critical feature.
The tetrazole ring provides potent antagonism. Its replacement with a carboxylic acid group (as seen in the active metabolite EXP3174) retains or even increases potency, confirming the necessity of an acidic moiety for an ionic interaction with a cationic receptor residue (e.g., Lys199).
Moving the acidic group to the meta or para position drastically reduces or abolishes activity, highlighting the importance of the ortho-position for correct conformational alignment.
Replacing the acidic group with a neutral or basic group eliminates binding.
The Lipophilic Alkyl Group: The n-butyl group at the C2 position of the imidazole ring is crucial for hydrophobic interactions.
Shortening the chain (e.g., to propyl or ethyl) leads to a significant loss of potency.
Lengthening the chain to pentyl maintains high affinity, but further extension is detrimental.
Branching of the alkyl chain (e.g., isobutyl or sec-butyl) reduces binding affinity, indicating a preference for a linear chain that fits snugly into a narrow hydrophobic pocket.
The Imidazole C5 Substituent: The hydroxymethyl group at the C5 position contributes to binding, likely through hydrogen bonding.
While not absolutely essential for binding (analogues without it can still bind), its presence enhances affinity.
Oxidation of this group to a carboxylic acid (forming EXP3174) results in a >10-fold increase in binding affinity. This is attributed to an additional ionic or strong hydrogen bonding interaction within the receptor.
The Biphenyl Scaffold: The biphenyl linker is not merely a spacer; its conformation is key. The torsional angle between the two phenyl rings positions the acidic and lipophilic groups at an optimal distance. Replacing the biphenyl with more flexible (e.g., benzyl (B1604629) ether) or more rigid linkers generally leads to a loss of activity.
| Molecular Moiety | Structural Modification | Impact on AT₁ Receptor Binding Affinity |
|---|---|---|
| Acidic Group (Tetrazole) | Replacement with Carboxylic Acid (-COOH) | Maintained or increased affinity (e.g., EXP3174) |
| Relocation to meta- or para-position | Drastic reduction or loss of affinity | |
| Replacement with neutral group (e.g., -H, -CH₃) | Abolition of activity | |
| Lipophilic Group (n-Butyl) | Shortening chain (e.g., Propyl) | Significant reduction in affinity |
| Lengthening chain (e.g., Pentyl) | Maintained or slightly reduced affinity | |
| Branching chain (e.g., Isobutyl) | Significant reduction in affinity | |
| Imidazole C5 Substituent (-CH₂OH) | Removal (replaced with -H) | Reduced affinity |
| Oxidation to Carboxylic Acid (-COOH) | Substantial (~10-fold) increase in affinity |
Influence of Structural Modifications on Receptor Selectivity and Potency
The development and optimization of Losartan have been guided by extensive structure-activity relationship (SAR) studies, which have elucidated the role of its key structural components in determining its potency and selectivity for the angiotensin II type 1 (AT₁) receptor.
The core structure of Losartan consists of a biphenyl-tetrazole group linked to a substituted imidazole ring. The biphenyl-tetrazole moiety is crucial for positioning the molecule within the AT₁ receptor. rjpbcs.com A pivotal discovery in its development was the replacement of a carboxylic acid group with the more lipophilic tetrazole ring, which significantly improved oral bioavailability and duration of action. wikipedia.org This acidic group is essential for potent antagonistic activity, as it interacts with a basic region of the receptor. wikipedia.org
Modifications to this core structure have led to other angiotensin receptor blockers (ARBs). For instance, reversing the positions of the butyl and hydroxymethyl groups on the imidazole ring can result in analogues with comparable activity to Losartan. researchgate.netmdpi.com Other ARBs demonstrate how different heterocyclic systems or acyclic moieties can replace Losartan's imidazole ring while maintaining high affinity. Candesartan and Irbesartan, for example, exhibit higher binding affinities for the AT₁ receptor than Losartan. ahajournals.orgoup.com
Losartan exhibits high selectivity for the AT₁ receptor, with an affinity approximately 1000-fold greater than for the AT₂ receptor. nih.gov Other ARBs, such as Candesartan and Valsartan, show even greater selectivity, with affinities for the AT₁ receptor being over 10,000 and 30,000 times greater than for the AT₂ receptor, respectively. nih.gov This high selectivity ensures that the protective effects potentially mediated by the AT₂ receptor are not hindered.
Table 1: Comparative Receptor Affinity and Potency of Losartan and Related Compounds
| Compound | Modification from Losartan | AT₁ Receptor Affinity (IC₅₀ / Kᵢ) | Potency vs. Losartan | Selectivity (AT₁ vs. AT₂) |
| Losartan | - | ~20 nmol/L ahajournals.org | - | ~1000-fold nih.gov |
| EXP3174 | C5-hydroxymethyl oxidized to carboxylic acid | ~1.3-2.4 nmol/L ahajournals.orgoup.com | 10-40 times higher capes.gov.brahajournals.org | High |
| Candesartan | Benzimidazole (B57391) structure, ester prodrug | ~0.6 nmol/L; 80x higher than Losartan ahajournals.org | Higher | >10,000-fold |
| Irbesartan | Imidazolinone ring replaces imidazole | ~1.3 nmol/L ahajournals.orgoup.com | Higher | >8,500-fold |
| Valsartan | Acylated amino acid replaces imidazole | ~2.4-2.7 nmol/L ahajournals.org | Similar/Slightly Higher | >30,000-fold |
Design and Synthesis of Novel Angiotensin Receptor Antagonists (e.g., Peptidomimetics)
The discovery of Losartan was a landmark in rational drug design, moving from peptide-based antagonists to orally active, non-peptide molecules. This process involved creating peptidomimetics—small molecules that mimic the key stereochemical features of the endogenous peptide, Angiotensin II (Ang II). wikipedia.org
The initial breakthrough came from screening bacterial broths, which identified 1-benzylimidazol-5-acetic acid derivatives like S-8307 and S-8308. wikipedia.org These compounds were recognized as weak but selective AT₁ antagonists that mimicked the C-terminal segment of Ang II. wikipedia.org The design strategy then focused on enhancing potency and oral activity. This led to the addition of the biphenyl-tetrazole group, which was found to be an effective bioisosteric replacement for a carboxyl group, culminating in the synthesis of Losartan. wikipedia.orgacs.org
The success of Losartan established a pharmacophore model for AT₁ antagonism and served as a template for a new class of drugs, the "sartans." acs.org Subsequent research has explored various modifications to the Losartan scaffold to develop novel antagonists:
Imidazole Ring Replacement: In Valsartan, the imidazole ring is replaced by an acylated amino acid. wikipedia.org Candesartan and Olmesartan feature a benzimidazole group. wikipedia.org
Ring-Fused Imidazoles: Inspired by the tolerance for various functional groups at the C4 and C5 positions of Losartan's imidazole ring, ring-fused imidazoles were designed. wikipedia.org
Spiro-imidazolinones: Irbesartan incorporates a 4-spirocyclopentaneimidazolin-5-one structure, where a carbonyl group acts as a hydrogen bond acceptor, replacing the hydroxymethyl group of Losartan. wikipedia.org
Symmetrical Analogues: Symmetrically bis-substituted imidazole analogues, bearing two biphenyl-tetrazole moieties, have been synthesized and shown to have superior antagonistic activity compared to Losartan. mdpi.com
The design of peptidomimetics also involves conformational constraints. By studying the bioactive conformation of Ang II and its analogues, researchers have proposed models for receptor binding. nih.gov This involves techniques like synthesizing cyclic peptide analogues to restrict conformational freedom, which helps in defining the precise spatial arrangement of key pharmacophoric groups required for binding. nih.gov This knowledge allows for the design of non-peptide scaffolds that can present the necessary functional groups (aromatic moieties, acidic groups) in the correct three-dimensional orientation to effectively antagonize the AT₁ receptor.
Table 2: Design and Structural Evolution of Angiotensin Receptor Antagonists
| Compound/Class | Design Principle / Key Modification | Resulting Feature |
| S-8307 / S-8308 | Mimic of Ang II C-terminus. wikipedia.org | Initial non-peptide AT₁ antagonist lead. |
| Losartan | Addition of biphenyl-tetrazole to initial lead. wikipedia.org | Improved potency and oral bioavailability. wikipedia.org |
| EXP3174 | Oxidation of C5-hydroxymethyl on imidazole. wikipedia.org | More potent carboxylic acid metabolite. wikipedia.org |
| Valsartan | Replacement of imidazole with an acylated amino acid. wikipedia.org | Potent antagonist with a nonheterocyclic core. wikipedia.org |
| Irbesartan | Spiro-imidazolinone replaces imidazole; carbonyl replaces hydroxymethyl. wikipedia.org | Potent antagonist with a different hydrogen bond acceptor. wikipedia.org |
| Candesartan | Benzimidazole replaces imidazole; ester prodrug form. wikipedia.org | High-affinity antagonist with improved absorption. ahajournals.org |
| Cyclic Peptides | Introduction of conformational constraints (e.g., cyclization). nih.gov | Elucidation of bioactive conformation for pharmacophore modeling. nih.gov |
Conformational Analysis and Molecular Modeling of Losartan (Potassium) and Analogues
Conformational analysis and molecular modeling have been indispensable tools in understanding the three-dimensional structure of Losartan and its interaction with the AT₁ receptor. These computational techniques provide insights into the molecule's preferred shape (conformation) and how it docks into the receptor's binding site.
Studies combining NMR spectroscopy and computational analysis have determined the low-energy conformation of Losartan. nih.gov In this preferred state, the imidazole and tetrazole rings are positioned on opposite sides relative to the plane of the central phenyl ring. The two phenyl rings of the biphenyl group are not coplanar, deviating by approximately 60 degrees. nih.gov This specific spatial arrangement is crucial for fitting into the AT₁ receptor.
Molecular docking simulations have been used to model the binding of Losartan into the AT₁ receptor, which is a G-protein-coupled receptor (GPCR). rjpbcs.comnih.gov These models, which are in good agreement with experimental data from site-directed mutagenesis studies, have identified key interactions between Losartan and specific amino acid residues in the receptor's transmembrane helices. plos.orgacs.org
The negatively charged tetrazole ring is believed to interact with positively charged or polar residues such as Lys199 and Gln257 . rjpbcs.complos.org
The hydroxyl group on the imidazole ring can form a hydrogen bond with residues like Tyr113 . rjpbcs.complos.org
The n-butyl chain fits into a hydrophobic pocket within the receptor. wikipedia.org
The carboxylic acid of the active metabolite EXP3174 forms a critical interaction, likely a salt bridge, with Lys199 . plos.org
These modeling studies support a two-step mechanism for Losartan's action, involving its initial incorporation into the lipid bilayer of the cell membrane, followed by diffusion into the binding pocket of the AT₁ receptor. nih.govresearchgate.net Pharmacophore models derived from these structural studies serve as a blueprint, defining the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, acidic centers) required for AT₁ antagonism. dromicslabs.comunivr.it This allows for the virtual screening of compound libraries and the rational design of new, structurally diverse antagonists with potentially improved affinity and selectivity. mdpi.com
Table 3: Key Molecular Interactions between Losartan/EXP3174 and the AT₁ Receptor
| Losartan/EXP3174 Moiety | Interacting AT₁ Receptor Residue(s) | Type of Interaction | Reference |
| Tetrazole Ring | Lys199, His256, Gln257 | Ionic / Hydrogen Bond | rjpbcs.complos.org |
| Imidazole C5-Hydroxyl Group (Losartan) | Tyr113 | Hydrogen Bond | rjpbcs.complos.org |
| Imidazole C5-Carboxyl Group (EXP3174) | Lys199 | Ionic Interaction (Salt Bridge) | plos.org |
| n-Butyl Chain | Hydrophobic Pocket | Hydrophobic Interaction | wikipedia.org |
| Biphenyl Group | Lipophilic Pocket | Hydrophobic Interaction | wikipedia.org |
Pre Clinical Investigations and Emerging Therapeutic Research Areas for Losartan Potassium
Mechanistic Studies of Losartan (B1675146) (Potassium) in Fibrotic Conditions
Fibrosis, the excessive accumulation of extracellular matrix proteins, can lead to organ dysfunction and failure. Losartan has been investigated for its ability to mitigate fibrosis in various organs by interfering with pro-fibrotic signaling pathways, most notably the transforming growth factor-beta (TGF-β) pathway.
Cardiac Fibrosis Models and Ventricular Remodeling Research
Pre-clinical studies have demonstrated the anti-fibrotic effects of losartan in the heart. In a rat model of adriamycin-induced cardiomyopathy, losartan treatment was found to decrease left ventricular (LV) hypertrophy and fibrosis. jchestsurg.org This was evidenced by a reduction in the LV and septum to body weight ratio, as well as decreased expression of collagen 1 and lower collagen content in the LV tissue. jchestsurg.org Furthermore, losartan was observed to reduce the expression of the pro-inflammatory factors TNF-α and MMP-2 in the LV tissue. jchestsurg.org
In a separate study using a rat model of radiation-induced heart disease, losartan was shown to alleviate LV hypertrophy and fibrosis 15 weeks after irradiation. nih.gov The anti-remodeling effects of losartan in this model were associated with the suppression of chymase and elements of the TGF-β/SMAD signaling pathway. nih.gov
Another animal model, this time of heart fibrosis induced by long-term intensive exercise in Wistar rats, also highlighted the preventative effects of losartan. plos.orgnih.govnih.govresearchgate.net In this model, daily intensive exercise led to LV hypertrophy and collagen deposition in the right ventricle. plos.orgnih.govnih.gov Losartan treatment was able to reduce the increases in mRNA expression and protein synthesis of major fibrotic markers in both atria and the right ventricle, although it did not completely reverse the heart hypertrophy. plos.orgnih.govnih.gov
Interactive Data Table: Effect of Losartan on Cardiac Fibrosis Markers in a Rat Model of Long-Term Intensive Exercise
| Marker | Exercise Group | Exercise + Losartan Group | Sedentary Group | Sedentary + Losartan Group |
|---|---|---|---|---|
| TGF-β1 mRNA Expression | Increased | Reduced to control levels nih.gov | Baseline | No significant change |
| Fibronectin-1 mRNA Expression | Increased | Reduced to control levels plos.org | Baseline | No significant change |
| Procollagen-I mRNA Expression | Increased | Reduced to control levels plos.org | Baseline | No significant change |
| Procollagen-III mRNA Expression | Increased | Reduced to control levels plos.org | Baseline | No significant change |
| Collagen Deposition (RV) | Increased | Prevented plos.org | Baseline | No significant change |
| LV Hypertrophy | Present | Not completely reversed plos.orgnih.govnih.gov | Absent | No significant change |
Renal Fibrosis and Nephropathy Mechanisms in Animal Studies
Losartan has shown promise in attenuating renal fibrosis in various animal models of kidney disease. In a rat model of unilateral ureteral obstruction (UUO), a common model for studying renal interstitial fibrosis, losartan treatment was found to reduce the progression of fibrosis. spandidos-publications.comspandidos-publications.com This was demonstrated by a significant reduction in interstitial volume and the deposition of extracellular matrix. spandidos-publications.com The anti-fibrotic effect of losartan in this model was associated with the inhibition of the STAT3 signaling pathway, which is known to contribute to renal fibrosis and tubular cell apoptosis. spandidos-publications.com
Further research in UUO rats has indicated that losartan can ameliorate renal fibrosis by modulating the tumor necrosis factor (TNF) signaling pathway. revistanefrologia.com In this study, losartan was found to inhibit the activation of the TNF pathway and the expression of fibrosis-related genes such as COL-1, α-SMA, and Vimentin. revistanefrologia.com
In a mouse model of diabetic nephropathy induced by a high-fat diet, losartan was found to alleviate renal fibrosis by inhibiting the endothelial-to-mesenchymal transition (EMT) in glomeruli. frontiersin.org This effect was linked to the inhibition of oxidative stress damage and the TGF-β1/Smad signaling pathway. frontiersin.org Another study in a mouse model of UUO also found that losartan's anti-fibrotic effect was mediated through the inhibition of endoplasmic reticulum (ER) stress via the upregulation of SIRT1, which in turn induced HO-1 and thioredoxin. mdpi.com
Interactive Data Table: Mechanistic Insights into Losartan's Anti-fibrotic Effects in Renal Models
| Animal Model | Key Mechanism of Action | Outcome |
|---|---|---|
| Rat with Unilateral Ureteral Obstruction (UUO) | Inhibition of STAT3 signaling pathway spandidos-publications.com | Reduced interstitial fibrosis and tubular cell apoptosis spandidos-publications.comspandidos-publications.com |
| Rat with Unilateral Ureteral Obstruction (UUO) | Inhibition of TNF signaling pathway revistanefrologia.com | Decreased expression of fibrotic genes (COL-1, α-SMA, Vimentin) revistanefrologia.com |
| Mouse with High-Fat Diet-Induced Diabetic Nephropathy | Inhibition of endothelial-to-mesenchymal transition (EMT) via suppression of oxidative stress and TGF-β1/Smad pathway frontiersin.org | Alleviated renal fibrosis frontiersin.org |
| Mouse with Unilateral Ureteral Obstruction (UUO) | Inhibition of endoplasmic reticulum (ER) stress via SIRT1/HO-1/thioredoxin pathway mdpi.com | Reduced renal fibrosis mdpi.com |
Hepatic Fibrosis (e.g., Non-Alcoholic Steatohepatitis) Investigations
Pre-clinical research has explored the potential of losartan in mitigating liver fibrosis. In a mouse model of T-cell mediated liver fibrosis induced by Concanavalin A, losartan was found to prevent liver fibrogenesis. oatext.com This was associated with the downregulation of TGF-β1 expression and the inhibition of hepatic stellate cell (HSC) activation and proliferation. oatext.com
In a mouse model of non-alcoholic steatohepatitis (NASH)-driven hepatocellular carcinoma (HCC), losartan treatment reduced liver and peritumoral fibrosis. pnas.org This reduction in fibrosis was shown to enhance the infiltration of effector CD8+ T cells into the tumor, thereby potentiating the effects of anti-PD-1 immunotherapy. pnas.org Losartan achieved this by inhibiting the deposition of collagen type I alpha 1 (Col1a1) and blunting the generation of immunosuppressive cancer-associated fibroblasts (CAFs). pnas.org
A clinical trial has been designed to evaluate the anti-fibrotic effects of losartan in patients with NASH, with the primary hypothesis that losartan will be superior to a placebo in reversing, slowing, or halting fibrosis after 24 months of treatment. isrctn.comclinicaltrials.gov Another study in patients with NASH and hypertension showed that treatment with losartan for 48 weeks resulted in a significant decrease in blood markers of hepatic fibrosis and plasma TGF-β1 levels. bohrium.com
Skin Fibrosis Models (e.g., Dystrophic Epidermolysis Bullosa)
Losartan has been investigated as a potential treatment for the debilitating skin fibrosis seen in recessive dystrophic epidermolysis bullosa (RDEB), a rare genetic disorder. embopress.orgnih.goveb-researchnetwork.orgfrontiersin.org In a pre-clinical setting using a mouse model of RDEB, long-term treatment with losartan was found to effectively reduce TGF-β signaling in chronically injured paws, halting fibrosis and the subsequent fusion of digits. embopress.orgnih.gov
Proteomics analysis of the skin from these mice revealed that losartan normalized the abundance of extracellular matrix proteins and reduced the pro-inflammatory environment. nih.gov Specifically, losartan was shown to decrease the expression of TNF-α and IL-6 in the injured paws. embopress.orgnih.gov These findings suggest that the fibrosis in RDEB is a result of a cascade involving tissue damage, TGF-β-mediated inflammation, and matrix remodeling, and that inhibiting TGF-β activity with losartan can ameliorate these long-term symptoms. embopress.org The promising results from these pre-clinical studies have prompted the initiation of a clinical trial to test the safety and efficacy of losartan in children with RDEB. frontiersin.org
Other Organ Fibrosis Research (e.g., Corpora Cavernosa, Mitral Valve)
The anti-fibrotic potential of losartan has also been explored in other tissues. In a rat model of priapism, which can lead to fibrosis of the corpora cavernosa and erectile dysfunction, losartan was shown to suppress the fibrotic process. nih.govf1000research.com While losartan did not significantly alter TGF-β1 concentration, it did lead to a significant decrease in collagen-type-1 deposition in the cavernous tissue. nih.gov
In a sheep model of myocardial infarction (MI), which can cause fibrotic changes in the mitral valve, losartan was investigated for its ability to modulate these changes. fondationleducq.org Post-MI, losartan treatment was found to reduce leaflet thickness and fibrosis. fondationleducq.org These profibrotic changes are associated with an excessive endothelial-to-mesenchymal transition (EMT) driven by TGF-β overexpression, and in vitro studies have shown that losartan can inhibit this process in mitral valve endothelial cells. fondationleducq.org
Exploration of Losartan (Potassium)'s Neuroprotective Potential in Pre-clinical Models
Beyond its anti-fibrotic effects, losartan has demonstrated neuroprotective properties in various pre-clinical models of neurological disorders. These studies suggest that losartan may have therapeutic potential in conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
In a transgenic mouse model of Alzheimer's disease, systemically administered losartan was found to improve spatial working memory, increase neurogenesis, and enhance cholinergic activity. mdpi.com It also reduced neuroinflammation and facilitated the clearance of amyloid-beta (Aβ). mdpi.com Angiotensin receptor blockers like losartan are thought to exert their neuroprotective effects by ameliorating the inflammatory and apoptotic responses to various insults in the brain. oup.com
Pre-clinical evidence also supports a role for losartan in Parkinson's disease. In a mouse model of the disease, losartan was shown to protect dopaminergic neurons and reduce their loss by approximately 72%. nih.gov In vitro studies have also demonstrated that losartan can attenuate rotenone-induced injury and the loss of dopaminergic neurons. nih.gov
In the context of traumatic brain injury (TBI), losartan has shown both short- and long-term protective effects in a mouse model. frontiersin.org Losartan treatment was found to reduce neuronal apoptosis and endoplasmic reticulum (ER) stress, enhance blood-brain barrier integrity, and improve cognitive and motor function. frontiersin.org It is believed that losartan may block brain TGF-β signaling, which is activated following brain injury and can lead to complications such as epilepsy. nih.gov
Interactive Data Table: Summary of Losartan's Neuroprotective Effects in Pre-clinical Models
| Disease Model | Key Findings | Potential Mechanism of Action |
|---|---|---|
| Alzheimer's Disease (transgenic mouse) | Improved memory, increased neurogenesis, reduced Aβ plaques and inflammation mdpi.com | Enhanced Aβ clearance, reduced neuroinflammation mdpi.com |
| Parkinson's Disease (mouse model) | Protected dopaminergic neurons from degeneration nih.gov | Inhibition of neurotoxic effects of Angiotensin II nih.gov |
| Traumatic Brain Injury (mouse model) | Reduced neuronal apoptosis and ER stress, improved functional recovery frontiersin.org | Inhibition of apoptosis, preservation of blood-brain barrier integrity frontiersin.org |
Cerebrovascular and Neuropathological Modulation
Studies in animal models of Alzheimer's disease (AD) have demonstrated that losartan can positively influence cerebrovascular health. In a mouse model combining amyloid-β (Aβ) overproduction and high levels of transforming growth factor-β1, losartan treatment improved cerebrovascular reactivity, specifically enhancing dilatory responses. nih.gov However, it did not resolve neurovascular uncoupling in response to sensory stimulation. nih.gov
Further research in human amyloid precursor protein (APP) transgenic mice has shown that losartan can rescue deficits in neurovascular and neurometabolic coupling and improve cerebrovascular dilatory capacity. nih.gov These effects are associated with the normalization of cerebrovascular protein levels of p67phox and superoxide (B77818) dismutase 2 (SOD2), and the upregulation of superoxide dismutase 1 (SOD1). nih.gov Additionally, losartan has been observed to reduce neuronal damage after both global and focal ischemia in rats, suggesting a neuroprotective role. The mechanism for these benefits appears to involve the Angiotensin IV (AngIV)/AT4R pathway, as blocking this receptor countered losartan's positive effects on cerebrovascular function. jneurosci.orgahajournals.org
Cognitive Function Studies in Animal Models (e.g., Alzheimer's Disease)
In various animal models of Alzheimer's disease, losartan has shown promise in improving cognitive function. In aged APP transgenic mice, while not improving initial learning, losartan did consolidate memory acquisition and recall. nih.gov Preventive treatment with losartan in adult APP mice successfully protected against the development of cognitive dysfunction. nih.gov The cognitive benefits of losartan appear to be mediated through the Angiotensin IV (AngIV)/AT4R pathway. jneurosci.org When the AT4R was blocked, the memory-enhancing effects of losartan were nullified. jneurosci.org
Table 1: Effects of Losartan on Cognitive and Neuropathological Parameters in Animal Models of Alzheimer's Disease
| Parameter | Animal Model | Effect of Losartan | Reference |
| Cerebrovascular Reactivity | A/T mice (Aβ overproduction + TGF-β1) | Improved dilatory responses | nih.gov |
| Neurovascular Coupling | APP transgenic mice | Rescued deficits | nih.gov |
| Cognitive Function | Aged APP transgenic mice | Consolidated memory acquisition and recall | nih.gov |
| Cognitive Function | Adult APP transgenic mice (preventive) | Protected against cognitive dysfunction | nih.gov |
| Amyloid-β (Aβ) Plaque Load | A/T mice, APP transgenic mice | No significant change in some studies | nih.govnih.gov |
| Soluble Aβ Levels | APP/PS1 mice | Decreased | mdpi.com |
| Neurogenesis | APP transgenic mice | Increased | jneurosci.orgmdpi.com |
| AT4 Receptor Levels | APP transgenic mice | Normalized | nih.gov |
Losartan (Potassium) Research in Oncological Contexts
Emerging research is exploring the potential of losartan as an adjunct in cancer therapy. The rationale stems from the involvement of the renin-angiotensin system in tumor growth, angiogenesis, and metastasis. nih.gov
Inhibition of Tumor Growth and Metastasis Mechanisms (e.g., CCR2 Signaling)
Losartan has been shown to inhibit the growth of pulmonary metastases in animal models of breast and colon cancer. nih.gov This anti-metastatic effect is linked to its ability to block the recruitment of inflammatory monocytes. nih.govnih.gov Mechanistically, losartan and its primary metabolite, EXP3174, have been found to inhibit monocyte migration by interfering with the CCL2-CCR2 signaling axis in a non-competitive manner, independent of its action on the AT1R. nih.govnih.gov Specifically, losartan inhibits CCL2-induced ERK1/2 phosphorylation. nih.gov
In models of osteosarcoma, losartan has also been shown to block monocyte recruitment elicited by the tumor cells. aacrjournals.org Studies have demonstrated that losartan treatment can significantly reduce the metastatic burden in mice, an effect correlated with a decrease in recruited monocytes in the lungs. nih.govresearchgate.net Furthermore, in colorectal cancer models, losartan has been observed to decrease tumor growth by inhibiting angiogenesis and altering the oxidant/anti-oxidant balance within the tumor tissue. nih.gov
Angiotensin II Receptor Involvement in Cancer Biology
The renin-angiotensin system, particularly Angiotensin II (Ang II) and its receptors, plays a multifaceted role in cancer biology. nih.govmdpi.com Ang II, through the Angiotensin II type 1 receptor (AT1R), is implicated in promoting cell proliferation, inflammation, and angiogenesis, all of which are crucial for tumor progression. nih.govaacrjournals.org Conversely, the Angiotensin II type 2 receptor (AT2R) is often associated with anti-proliferative and pro-apoptotic effects. nih.govtandfonline.com
The expression of both AT1R and AT2R has been identified in various tumors. mdpi.com The binding of Ang II to AT1R can stimulate the expression of vascular endothelial growth factor (VEGF), a key regulator of new blood vessel formation in tumors. mdpi.comscirp.org The AT1R signaling pathway is also linked to cancer progression and has been associated with poorer prognoses in several types of cancer. tandfonline.com Consequently, blocking the AT1R with antagonists like losartan is being investigated as a strategy to impede tumor growth and metastasis. nih.gov
Losartan (Potassium)'s Effects on Bone Metabolism and Regenerative Medicine Research
Losartan is also being investigated for its potential applications in bone health and regenerative medicine, with studies focusing on its influence on bone cells and stem cell behavior.
Impact on Osteogenesis and Cellular Senescence in Stem Cells
Research on human bone marrow-derived mesenchymal stem cells (BM-MSCs) has revealed that low-dose losartan can mitigate cellular senescence. nih.govnih.gov Cellular senescence can impair the regenerative capacity of stem cells. nih.gov In combination with fisetin (B1672732), losartan has shown synergistic effects in reducing senescence markers and enhancing the osteogenic (bone-forming) potential of BM-MSCs. nih.govresearchgate.net
Studies in developing mice have shown that losartan treatment can increase trabecular bone volume and cortical thickness. nih.gov This increase in bone mass is attributed to a decrease in osteoclastogenesis (the formation of bone-resorbing cells). nih.govresearchgate.net At a molecular level, losartan was found to suppress RANKL-induced ERK1/2 phosphorylation, a key signaling pathway in osteoclast differentiation. nih.gov Furthermore, in a mouse model of osteogenesis imperfecta, losartan treatment led to reduced bone turnover, resulting in increased bone volume. nih.gov In hypertensive rats, losartan improved bone volume and bone turnover at the bone-implant interface. mdpi.com
Table 2: Effects of Losartan on Bone Metabolism and Stem Cells
| Area of Research | Model System | Key Findings | Reference |
| Cellular Senescence | Human Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs) | Low-dose losartan mitigated cellular senescence. | nih.govnih.gov |
| Osteogenesis | Human BM-MSCs | Combination with fisetin enhanced osteogenic potential. | nih.govresearchgate.net |
| Bone Mass | Developing mice | Increased trabecular bone volume and cortical thickness. | nih.gov |
| Osteoclastogenesis | Developing mice | Decreased osteoclast formation. | nih.govresearchgate.net |
| Bone Turnover | Mouse model of Osteogenesis Imperfecta | Reduced bone turnover, leading to increased bone volume. | nih.gov |
| Bone-Implant Interface | Hypertensive rats | Improved bone volume and turnover. | mdpi.com |
Influence on Cartilage Formation and Bone Health in Pre-clinical Models
Pre-clinical research has illuminated the potential of Losartan to positively influence cartilage and bone health, primarily through its interaction with the transforming growth factor-beta (TGF-β) signaling pathway. In various animal models, Losartan has demonstrated effects on bone mass, chondrocyte activity, and the processes of bone remodeling.
Studies in wild-type mice treated with Losartan from birth to six weeks of age have shown significant increases in both trabecular bone volume and cortical thickness. nih.gov Micro-computed tomography (microCT) analysis revealed a 98% increase in the bone volume to tissue volume ratio and a 9% increase in cortical thickness. nih.gov These changes were associated with a decrease in osteoclast activity, as evidenced by a reduction in osteoclast number per bone surface in vivo and suppressed osteoclast differentiation in vitro. nih.gov At a molecular level, Losartan was found to attenuate Angiotensin II-induced ERK1/2 phosphorylation in RAW cells, a key signaling pathway in osteoclast differentiation. nih.gov
Further histological analysis confirmed these findings, showing an increase in bone perimeter, bone area, and trabecular width in Losartan-treated mice. researchgate.net While osteoclast numbers were reduced, the number of osteoblasts was not significantly affected by the treatment. researchgate.net
In the context of cartilage development, Losartan treatment in mice led to an acceleration of chondrocyte hypertrophy, characterized by an elongated hypertrophic chondrocyte zone in the growth plate and increased expression of Collagen Type X, Alpha 1 (Col10a1). researchgate.net However, it did not appear to affect the proliferation of resting chondrocytes. nih.gov
Research using a rabbit model for microfracture-mediated cartilage repair has shown that intra-articular injections of Losartan can enhance the healing process. researchgate.net A specific dosage of 1 mg was found to be most effective in promoting the regeneration of hyaline-like cartilage and received higher O'Driscoll scores in histological evaluations compared to microfracture alone. researchgate.net This beneficial effect is thought to be linked to the downregulation of the TGF-β signaling pathway. researchgate.net Conversely, a high dose (100 mg) of intra-articular Losartan was found to be detrimental, inhibiting cartilage repair and causing damage to normal articular cartilage. researchgate.net
Studies in rat models have also explored Losartan's effects on different bone types under various physiological conditions. In normotensive rats, Losartan was shown to improve alveolar bone dynamics, with increased calcium marking and higher rates of bone formation. scielo.br However, this anabolic effect was not observed in hypertensive rats. scielo.br In models of osteogenesis imperfecta (OI), a genetic disorder characterized by brittle bones, Losartan administration led to significant increases in trabecular bone volume in both the tibiae and vertebrae, as well as increased cortical thickness. nih.gov This was accompanied by a reduction in both osteoclast and osteoblast numbers. nih.gov
The following table summarizes the key findings from pre-clinical studies on the effects of Losartan on bone and cartilage.
| Model | Key Findings | Reference |
| Wild-type mice | Increased trabecular bone volume and cortical thickness; decreased osteoclastogenesis. | nih.gov |
| Wild-type mice | Accelerated chondrocyte hypertrophy in the growth plate. | researchgate.net |
| Rabbit (microfracture) | Dose-dependent enhancement of hyaline-like cartilage repair with intra-articular injection. | researchgate.net |
| Rat (normotensive) | Improved alveolar bone mineralization and formation. | scielo.br |
| Rat (hypertensive) | No significant anabolic effect on alveolar bone. | scielo.br |
| Mouse (osteogenesis imperfecta) | Increased trabecular and cortical bone; reduced osteoclast and osteoblast numbers. | nih.gov |
Other Emerging Mechanistic Applications of Losartan (Potassium) in Disease Models
Research in rabbit models has further explored the effects of Losartan on the calcification of bioprosthetic heart valves (BHV). In one study, Losartan was effective in attenuating BHV calcification. koreamed.org A comparative study in rabbits implanted with bovine pericardium in their external jugular veins demonstrated that Losartan treatment resulted in significantly lower calcium content in the implanted tissue compared to a control group. researchgate.net The calcium content in the Losartan group was 0.024±0.016 mg/g, which was a notable reduction. researchgate.net These findings suggest that Losartan may interfere with the inflammatory and signaling pathways that lead to the degenerative calcification of these implants. koreamed.org
The following table presents data from a comparative pre-clinical study on the anti-calcification effects of Losartan.
| Treatment Group | Calcium Content (mg/g) in Implanted Bovine Pericardium (Mean ± SD) | p-value vs. Control | Reference |
| Control (Saline) | 0.066 ± 0.039 | - | researchgate.net |
| Losartan | 0.024 ± 0.016 | 0.032 | researchgate.net |
Losartan is being investigated for its potential to treat various ocular pathologies, particularly those involving fibrosis and scarring of the cornea. eyeworld.org Animal models have been instrumental in demonstrating its efficacy in this area.
In rabbit models, topical application of Losartan has been shown to inhibit corneal scarring and fibrosis following different types of injuries, including descemetorhexis (removal of Descemet's membrane and endothelium), alkali burns, and photorefractive keratectomy (PRK). eyeworld.orgnih.gov Studies have shown that topical Losartan can effectively penetrate the full thickness of the cornea, allowing it to address both anterior and posterior stromal fibrosis. nih.gov One study in rabbits found that topical Losartan inhibited the generation of myofibroblasts, key cells in fibrosis, by 60% and reduced late haze by 45%. amazonaws.com Another study in a rabbit experimental model demonstrated a 40% reduction in the formation of corneal scars and 30% less deposition of type IV collagen with Losartan treatment. amazonaws.com
The mechanism of action is believed to involve the modulation of TGF-β signaling pathways, which are critical in the development of corneal fibrosis. nih.govbiomedres.us By inhibiting the activation of Extracellular Signal-regulated Kinase (ERK), Losartan prevents the differentiation of fibroblasts into myofibroblasts, thereby reducing extracellular matrix deposition and scar formation. nih.govbiomedres.us Additionally, Losartan has demonstrated anti-inflammatory and anti-angiogenic properties in the eye, further contributing to a favorable healing environment. biomedres.us For instance, in rodent models of corneal alkali burns, topical Losartan reduced both fibrosis and neovascularization, leading to improved corneal transparency. biomedres.us
The table below summarizes findings from experimental studies on the effects of topical Losartan on corneal pathologies.
| Animal Model | Injury/Condition | Key Findings | Reference |
| Rabbit | Descemetorhexis | Inhibited corneal scarring and collagen type IV deposition. | eyeworld.org |
| Rabbit | Alkali Burn | Additively inhibited stromal myofibroblast generation and scarring when combined with corticosteroids. | arvojournals.org |
| Rabbit | Corneal Scarring | 60% inhibition in myofibroblast generation and 45% reduction in late haze. | amazonaws.com |
| Rabbit | Corneal Scarring | 40% reduction in corneal scar formation and 30% less type IV collagen deposition. | amazonaws.com |
| Rodent | Corneal Alkali Burn | Reduced fibrosis and neovascularization, improving corneal transparency. | biomedres.us |
Losartan has been extensively studied in various animal models of portal hypertension, a major complication of liver cirrhosis. These studies aim to understand its hemodynamic and antifibrotic effects.
In rats with carbon tetrachloride (CCl4)-induced liver fibrosis, early and chronic administration of Losartan at doses of 5 and 10 mg/kg per day significantly decreased portal pressure by 11% and 18%, respectively. nih.gov It also reduced splenorenal shunt blood flow and liver fibrosis without significantly affecting mean arterial pressure (MAP). nih.gov
In another model using bile duct ligated (BDL) rats, a 5 mg/kg per day dose of Losartan significantly decreased portal pressure by 14%, reduced splenorenal shunt blood flow, and lessened liver fibrosis. nih.gov However, a higher dose of 10 mg/kg per day in BDL rats led to worsened liver and renal function and increased mortality, despite a significant decrease in MAP. nih.gov A separate study in BDL rats treated with Losartan for one week also observed a decrease in portal pressure and an amelioration of the hyperdynamic circulation. nih.gov This effect was associated with a reduction in aortic eNOS protein expression, suggesting a mechanism beyond just the suppression of the renin-angiotensin system. nih.gov
In contrast, in rats with portal hypertension induced by portal vein ligation (PVL), which is a non-cirrhotic model, Losartan did not significantly change portal pressure or splenorenal shunt blood flow, although it did decrease MAP. nih.gov This suggests that the beneficial effects of Losartan on portal pressure are primarily linked to its impact on the fibrotic liver. nih.gov The rapid effect of Losartan in cirrhotic models is thought to reflect its ability to block Angiotensin II/AT1R-mediated intrahepatic vasoconstriction. frontiersin.org
The following table summarizes the hemodynamic effects of Losartan in different rat models of portal hypertension.
| Animal Model | Key Hemodynamic and Antifibrotic Effects of Losartan | Reference |
| CCl4-induced fibrosis rats | Decreased portal pressure (-11% to -18%), reduced splenorenal shunt blood flow, and decreased liver fibrosis. | nih.gov |
| Bile duct ligated (BDL) rats | Decreased portal pressure (-14%), reduced splenorenal shunt blood flow, and decreased liver fibrosis (at 5 mg/kg/day). | nih.gov |
| Bile duct ligated (BDL) rats | Decreased portal pressure and ameliorated hyperdynamic circulation. | nih.gov |
| Portal vein ligated (PVL) rats | No significant change in portal pressure or splenorenal shunt blood flow. | nih.gov |
Analytical Research Methodologies for Losartan Potassium
Chromatographic Separation and Detection Methods
Chromatographic techniques are powerful tools for the separation, identification, and quantification of losartan (B1675146) and its metabolites, even in complex matrices. These methods offer high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of losartan and its active metabolite, EXP-3174. d-nb.infooatext.combenthamdirect.com Reversed-phase HPLC (RP-HPLC) with UV detection is the standard approach. d-nb.infosphinxsai.comnih.gov
A typical RP-HPLC method utilizes a C18 or C8 column. d-nb.infooatext.com The mobile phase often consists of a mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. d-nb.infooatext.comnih.gov Detection is commonly performed at wavelengths around 220 nm, 235 nm, or 254 nm. oatext.combenthamdirect.comingentaconnect.com These methods are capable of separating losartan from its degradation products and other co-formulated drugs, such as hydrochlorothiazide (B1673439). d-nb.info The retention times for losartan and its metabolites are typically well-resolved, allowing for accurate quantification. benthamdirect.comsphinxsai.com HPLC methods have been validated according to ICH guidelines and are routinely used for quality control and in pharmacokinetic studies. sphinxsai.comvensel.org
A summary of various HPLC methods for losartan analysis is presented below:
| Column | Mobile Phase | Detection Wavelength | Application |
| Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7-μm) | Phosphate buffer (pH 3.2) and acetonitrile (50:50 v/v) d-nb.info | 245 nm d-nb.info | Bulk drug and tablets d-nb.info |
| Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50×4.60 mm) | ACN: 0.025 M KH2PO4 (60:40, v/v), pH 3.49 oatext.com | 235 nm oatext.com | Tablets and human plasma oatext.com |
| C18 stationary phase | Acetonitrile: phosphate buffer benthamdirect.com | 254 nm benthamdirect.com | Isolated perfused rat liver benthamdirect.com |
| RP C-18 Column (Microsorb-MV 100-5, 250 x 4.6 mm) | 0.02% triethylamine (B128534) in water: acetonitrile (60:40), pH 2.5 sphinxsai.com | 226 nm sphinxsai.com | Tablet formulation sphinxsai.com |
| Hypersil ODS C18, 4.6×250 mm, 5 μm | Acetonitrile:methanol:10 mM tetra butyl ammonium (B1175870) hydrogen sulphate in water (30:30:40% v/v/v) nih.gov | 210 nm nih.gov | Combined tablet dosage forms nih.gov |
Capillary Electrophoresis (CE) has emerged as a viable alternative to HPLC for the analysis of losartan. scielo.broatext.com Capillary Zone Electrophoresis (CZE) methods have been developed for the determination of losartan in combination with diuretics like hydrochlorothiazide and chlorthalidone. scielo.br These methods are known for their high efficiency, short analysis times (often less than 5 minutes), and low consumption of reagents. scielo.br A background electrolyte of sodium carbonate buffer with detection at 226 nm has been successfully used. scielo.br
Supercritical Fluid Chromatography (SFC) is another advanced separation technique that has been applied to the analysis of losartan. scielo.broatext.com SFC, particularly when coupled with mass spectrometry, has been utilized for the simultaneous analysis of losartan and potential impurities, such as nitrosamines. fu-berlin.de This technique offers unique selectivity and is considered environmentally friendly due to the use of supercritical carbon dioxide as the primary mobile phase component. fu-berlin.de
High-Performance Thin Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective method for the simultaneous determination of losartan in combination with other drugs. vensel.orgnih.gov The separation is achieved on pre-coated silica (B1680970) gel plates, and the developed spots are quantified using a densitometer. nih.govnih.gov
For instance, a mobile phase consisting of chloroform, methanol, acetone, and formic acid in a specific ratio has been used to separate losartan from amlodipine (B1666008) and hydrochlorothiazide. nih.gov The Rf values for losartan are typically distinct from other compounds, allowing for accurate quantification. nih.gov HPTLC methods have been validated for linearity, precision, and accuracy, making them suitable for routine quality control analysis of pharmaceutical formulations. vensel.orgnih.govnih.gov
Capillary Electrophoresis and Supercritical Fluid Chromatography Applications
Advanced Electrosensing and Voltammetric Approaches
The quantification of Losartan (potassium) has been significantly advanced by the development of sensitive and selective electrochemical methods. eurekaselect.comnih.gov These techniques are centered on measuring the current generated from the oxidation or reduction of Losartan at an electrode surface, providing a signal that is proportional to its concentration. nih.gov Voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are frequently employed. researchgate.netresearchgate.net
Research has focused on enhancing the sensitivity and selectivity of these methods through the development of chemically modified electrodes. These modified sensors overcome interference issues that can be present in other analytical techniques. eurekaselect.com For instance, a glassy carbon electrode modified with a film of carbon black nanoparticles and crosslinked chitosan (B1678972) demonstrated a distinct, irreversible oxidation peak for Losartan at a potential of +1.28 V. researchgate.net Another study utilized a gold nanoparticle (GNP) and multi-walled carbon nanotube (MWCNT) modified glassy carbon electrode for the simultaneous detection of Losartan and Atenolol, with Losartan showing a well-defined oxidation peak at 1.4 V. semanticscholar.org
The development of novel nanocomposites has further pushed the boundaries of detection. A sensor fabricated with a nanocomposite of reduced graphene oxide (RGO), chitosan (Chit), gold (Au), and zinc oxide (ZnO) was shown to be a sensitive and efficient platform for Losartan detection. eurekaselect.combenthamdirect.com Cathodic adsorptive stripping voltammetry (SWAdCS) represents another advanced approach, where a complex of copper (II) and Losartan is pre-concentrated on a hanging mercury drop electrode before measurement, significantly enhancing detection sensitivity. biomedres.usjst.go.jp Cyclic voltammetry studies have helped to elucidate the electrochemical behavior of Losartan, indicating that its detection typically involves an irreversible, adsorption-controlled process. researchgate.net
Table 1: Examples of Advanced Electrosensing and Voltammetric Methods for Losartan (Potassium) Analysis
| Electrode Type / Modifier | Analytical Technique | Key Findings | Reference(s) |
|---|---|---|---|
| Glassy Carbon Electrode with Carbon Black & Chitosan | Square-Wave Voltammetry | Showed a linear response in the concentration range of 4.97 to 47.6 μmol L⁻¹. | researchgate.net |
| Glassy Carbon Electrode with Gold Nanoparticles (GNPs) & Multi-Walled Carbon Nanotubes (MWCNTs) | Square Wave Voltammetry | Enabled simultaneous quantification of Losartan and Atenolol; Losartan oxidation peak at 1.4 V. | semanticscholar.org |
| Reduced Graphene Oxide (RGO)/Chitosan/Au/ZnO Nanocomposite | Differential Pulse Voltammetry | Provided a dynamic linear range of 0.5 μM to 18.0 μM for Losartan detection. | eurekaselect.combenthamdirect.com |
| Hanging Mercury Drop Electrode (HMDE) | Cathodic Adsorptive Stripping Voltammetry | Based on the formation of a Cu(II)-Losartan complex for enhanced sensitivity. | biomedres.usjst.go.jp |
| Gold Electrode | Cyclic Voltammetry | Investigated electrochemical parameters, finding the process to be adsorption-controlled and irreversible. | researchgate.net |
Method Validation Research for Losartan (Potassium) Assays
The validation of analytical methods is a critical requirement for ensuring the quality and reliability of quantitative data in pharmaceutical analysis. scispace.com For Losartan (potassium), various analytical procedures, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), undergo rigorous validation according to the guidelines set by the International Conference on Harmonisation (ICH). sysrevpharm.orglatamjpharm.orgpharmainfo.inijprajournal.com This process confirms that a method is suitable for its intended purpose by evaluating specific performance characteristics. scispace.comnih.gov Key parameters assessed during validation include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness. latamjpharm.orgpharmainfo.innih.gov
Linearity, Accuracy, and Precision Studies
The validation of any quantitative method for Losartan (potassium) hinges on establishing its linearity, accuracy, and precision.
Linearity demonstrates the direct proportionality between the concentration of Losartan and the analytical signal over a specified range. In RP-HPLC methods, linearity has been established over ranges such as 2–12 μg/mL with a correlation coefficient (r²) of 0.9993 and 50–120 µ/mL with a correlation coefficient of 0.999. ijprajournal.comnih.gov UV-Vis spectrophotometric methods have also shown excellent linearity, for instance, in the range of 5-15 ppm (R² = 0.994). sysrevpharm.orgresearchgate.net
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. For Losartan (potassium) assays, accuracy is typically high, with recovery rates for RP-HPLC methods reported between 98.77% and 101.45%. latamjpharm.org UV-Vis spectrophotometry has demonstrated accuracy with recovery values in the range of 90% to 110%. sysrevpharm.orgresearchgate.net
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Studies report that for both intra-day and inter-day precision, the %RSD is consistently below the commonly accepted limit of 2%, confirming the high precision of the developed methods. sysrevpharm.orgresearchgate.net
Table 2: Summary of Linearity, Accuracy, and Precision Data from Various Studies
| Analytical Technique | Linearity Range | Correlation Coefficient (r/r²) | Accuracy (% Recovery) | Precision (%RSD) | Reference(s) |
|---|---|---|---|---|---|
| RP-HPLC | 0.04-100 μg/mL | r = 0.9993 | 99.08–99.41% | N/A | nih.gov |
| RP-HPLC | 15-45 µg/mL | r > 0.999 | 98.77–101.45% | ≤ 0.80% | latamjpharm.org |
| RP-HPLC | 50–120 µ/mL | r = 0.999 | 98–102% | N/A | ijprajournal.com |
| 1D UV-Vis Spectrophotometry | 5-15 ppm | r² = 0.994 | 90–110% | ≤ 2% | sysrevpharm.orgresearchgate.net |
| RP-HPLC (with Metolazone) | 2–12 μg/mL | r² = 0.9993 | N/A | < 2% | nih.gov |
| RP-HPLC (with Perindopril) | 2-18 μg/mL | > 0.999 | 98.40% | N/A | researchgate.net |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ijrpc.com These values are determined experimentally based on methods like the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve, as outlined in ICH guidelines. sphinxsai.com
Different analytical techniques exhibit varying levels of sensitivity for Losartan (potassium). Highly sensitive techniques like electrochemical sensors can achieve detection limits in the nanomolar (nM) to micromolar (µM) range. For example, an electrochemical sensor based on a reduced graphene oxide nanocomposite reported an LOD of 0.073 μM. eurekaselect.combenthamdirect.com Another sensor using gold nanoparticles and carbon nanotubes achieved an LOD of 0.07 µM and an LOQ of 0.21 µM. semanticscholar.org Chromatographic and spectrophotometric methods also provide low detection limits suitable for quality control purposes.
Table 3: Reported LOD and LOQ Values for Losartan (Potassium) using Various Analytical Methods
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
|---|---|---|---|
| RP-HPLC (with Metolazone) | 1 μg/mL | 2 μg/mL | nih.gov |
| 1D UV-Vis Spectrophotometry | 0.489 ppm (µg/mL) | 1.511 ppm (µg/mL) | sysrevpharm.orgresearchgate.net |
| UV Spectrophotometry | 0.0412 µg/mL | 0.1371 µg/mL | sphinxsai.com |
| Second Derivative UV Spectrophotometry | 9.7 µg/mL | 29.74 µg/mL | ijrpc.com |
| UV Spectrophotometry | 3.1 x 10⁻⁸ g/mL (0.031 ng/mL) | 1.04 x 10⁻⁷ g/mL (0.104 ng/mL) | iajps.com |
| Electrochemical Sensor (RGO/Chit/Au/ZnO) | 0.073 μM | N/A | eurekaselect.combenthamdirect.com |
| Electrochemical Sensor (GNPs/MWCNTs) | 0.07 µM | 0.21 µM | semanticscholar.org |
| Electrochemical Sensor (Carbon Black/Chitosan) | 0.479 μmol L⁻¹ | N/A | researchgate.net |
Robustness and Ruggedness Assessment in Method Development
Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in its parameters. pharmainfo.in It provides an indication of the method's reliability during normal usage. For RP-HPLC methods, robustness is typically evaluated by intentionally altering parameters such as the mobile phase composition (e.g., changing the ratio of acetonitrile to water by ±1-5%), the pH of the mobile phase (e.g., ±0.1-0.05), and the flow rate (e.g., ±0.1-0.2 mL/min). pharmainfo.inijpsonline.comsphinxsai.com The effect of these changes on chromatographic results, such as retention time and peak tailing, is then observed. sphinxsai.com A method is considered robust if the standard deviation of the results under these varied conditions remains low, typically with an RSD below 2%. ijpsonline.com
Ruggedness assesses the reproducibility of the results when the method is performed under varied conditions, such as by different analysts, on different instruments, or on different days. ijpsonline.comijpras.com For example, a study might have the analysis performed by two different analysts to confirm that the results are consistent. ijpras.com The low %RSD values obtained in ruggedness studies confirm that the method is reproducible and transferable between analysts. ijpras.comscispace.com
Table 4: Parameters Varied During Robustness and Ruggedness Testing of HPLC Methods for Losartan (Potassium)
| Parameter Varied | Typical Variation | Purpose | Reference(s) |
|---|---|---|---|
| Mobile Phase Composition | ± 1-5% | Robustness | pharmainfo.inijpsonline.comscispace.com |
| Mobile Phase pH | ± 0.05 - 0.1 | Robustness | pharmainfo.insphinxsai.comscispace.com |
| Flow Rate | ± 0.1 - 0.2 mL/min | Robustness | pharmainfo.inijpsonline.comsphinxsai.com |
| Column Temperature | Change in Temperature | Robustness | scispace.com |
| Wavelength of Detection | ± 5 nm | Robustness | pharmainfo.in |
| Different Analyst | N/A | Ruggedness | ijpsonline.comijpras.com |
| Different Day / Time | N/A | Ruggedness | ijpsonline.com |
Compound Reference Table
Advanced Research Methodologies and Future Directions in Losartan Potassium Research
Systems Biology Approaches to Elucidate Losartan (B1675146) (Potassium) Action
Systems biology offers a holistic framework to understand the complex interactions of Losartan within biological systems. By integrating high-throughput data with computational analysis, researchers can move beyond a single-target view to a network-level appreciation of the drug's effects.
The integration of transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins) has become a powerful tool for deciphering the multifaceted action of Losartan. This approach allows for the simultaneous analysis of how the drug modulates gene expression and subsequent protein levels, revealing entire pathways and cellular processes affected by its activity.
For instance, studies on human urine-derived podocytes—critical cells in the kidney's filtration barrier—have utilized transcriptome analysis to map the gene regulatory networks influenced by Losartan. nih.gov Research demonstrated that Losartan treatment counteracts the pro-fibrotic and inflammatory effects of angiotensin II by altering the expression of key genes. nih.gov Transcriptome analysis revealed that Losartan alone induced 94 genes associated with pathways like vascular smooth muscle contraction and renin secretion. nih.gov When used to counteract angiotensin II, it specifically induced 106 genes related to extracellular matrix organization, cell differentiation, and the regulation of inflammatory responses. nih.gov
In other applications, an integrative systems biology approach was used to analyze a proteome-level dataset to understand a gene signature modulated by Losartan in the context of colorectal cancer. researchgate.net This analysis helped to identify that Losartan's anti-proliferative effects may be linked to its impact on the inflammatory response, including the upregulation of pro-inflammatory cytokines and chemokines. researchgate.net Such integrated analyses provide a comprehensive map of the drug's molecular footprint, identifying not just primary targets but also downstream effects and potential new therapeutic indications. mdpi.comnih.gov
Table 1: Selected Genes and Pathways Modulated by Losartan Identified Through Omics Analysis
| Biological Context | Analytical Approach | Key Genes/Pathways Affected by Losartan | Research Finding |
|---|---|---|---|
| Renal Podocytes | Transcriptomics | AGTR1, AGTR2, NPHS1, Extracellular Matrix Organization, Renin Secretion | Losartan counteracts Angiotensin II-induced changes by decreasing AGTR1 and increasing AGTR2 expression, favoring a protective cellular state. nih.gov |
| Colorectal Cancer | Proteomics / Systems Biology | Pro-inflammatory Cytokines (e.g., IL-6, TNF-α), Matrix Metalloproteinases (MMP-2, MMP-9) | Losartan may exert anti-proliferative effects by modulating the tumor microenvironment's inflammatory response and reducing metastasis-related enzymes. researchgate.net |
Computational modeling and simulation provide a quantitative framework to predict the pharmacokinetics and pharmacodynamics of Losartan. These models can integrate data from molecular to whole-organism levels to simulate the drug's impact on complex physiological systems, such as the cardiovascular and renal systems. frontiersin.org
Mathematical models have been developed to simulate the effects of Losartan on blood pressure by representing its blocking action on angiotensin II AT1 receptors. nih.gov These models can incorporate variables such as drug dosage and the rate of angiotensin II binding to its receptors. frontiersin.orgnih.gov More advanced models integrate pharmacogenomic data, such as CYP2C9 genetic variants, to predict how individual differences in drug metabolism will affect treatment response. frontiersin.org For example, a mechanistic cardiorenal model was used to examine the blood pressure response to Losartan therapy depending on the CYP2C9 genotype, showing good agreement with clinical data for different alleles. frontiersin.org
Other computational models have been used to explore Losartan's effects beyond blood pressure regulation. Using reinforcement learning models, researchers found that Losartan can influence aversive learning rates, suggesting a role for the angiotensin system in cognitive and motivational processes. researchgate.netresearchgate.net These simulations help to test hypotheses in silico, refine experimental designs, and pave the way for personalized predictions of drug efficacy. nih.gov
Integrated Omics Data Analysis (Transcriptomics, Proteomics)
Nanotechnology and Advanced Drug Delivery Systems for Losartan (Potassium)
Nanotechnology offers innovative solutions to overcome some of the limitations of conventional Losartan formulations, such as its short half-life and extensive first-pass metabolism. scienceopen.compkheartjournal.comresearchgate.net Advanced drug delivery systems aim to improve bioavailability, sustain therapeutic drug levels, and target specific tissues.
Sustained-release formulations are designed to release Losartan slowly over an extended period, which helps maintain stable plasma concentrations, improve patient compliance by reducing dosing frequency, and enhance therapeutic efficacy. scienceopen.comijrpc.comwisdomlib.org
Microspheres are a prominent example of such a system. They are microscopic spherical particles in which the drug is encapsulated within a polymer matrix. Various polymers, including Poly(lactic-co-glycolic acid) (PLGA), ethyl cellulose, and Eudragit, have been used to create Losartan microspheres. scienceopen.comwisdomlib.orgrjdentistry.comtandfonline.com Studies have shown that these formulations can provide sustained drug release for over 12 to 24 hours. pkheartjournal.comijrpc.com For instance, floating microspheres have been developed to increase the drug's residence time in the stomach, allowing for prolonged absorption. rjdentistry.com The properties of these microspheres, such as particle size and drug entrapment efficiency, can be precisely controlled by optimizing the formulation and preparation method, such as solvent evaporation or spray drying. ijrpc.comwisdomlib.org
Table 2: Comparison of Sustained-Release Formulations for Losartan Potassium
| Formulation Type | Polymer(s) Used | Key Findings | Reference |
|---|---|---|---|
| Polymeric Nanoparticles (PNPs) | Ethyl Cellulose, PVA | Achieved 98.42% cumulative drug release over 12 hours with an entrapment efficiency of 85.57%. pkheartjournal.com | pkheartjournal.com |
| Floating Microspheres | Ethyl Cellulose (different grades) | Floating capacity up to 90.02%; drug release was inversely proportional to the polymer viscosity. rjdentistry.com | rjdentistry.com |
| PLGA Microspheres | Poly(lactic-co-glycolic acid) | Showed sustained release over 21 days by modifying the inner phase of the formulation. tandfonline.com | tandfonline.com |
| Pectinate Microspheres | Pectin | Entrapment efficiency up to 84.78% with good mucoadhesive properties in simulated intestinal fluid. ijfmr.com | ijfmr.com |
Targeted drug delivery aims to concentrate Losartan in specific tissues or organs, thereby maximizing its therapeutic effect at the desired site while minimizing systemic exposure and potential side effects. This is particularly relevant for treating conditions where the local action of Losartan is crucial.
One significant area of research is the delivery of Losartan to the brain. Because the drug does not readily cross the blood-brain barrier, researchers have developed specialized nanocarriers. For example, liposomal nanoparticles functionalized with penetratin and transferrin have been designed to deliver Losartan across this barrier to manage neurogenic hypertension. researchgate.netnih.gov In vivo studies in rats demonstrated that while free Losartan was undetectable in the brain after intravenous administration, the liposomal formulation successfully delivered the drug to the brain tissue. nih.gov Another approach involves hijacking the natural transport systems of mitochondria to deliver Losartan directly to these cellular "power plants," which could help counteract the mitochondrial decline associated with aging and related diseases. wms-site.com
Development of Sustained Release Formulations (e.g., Nanofibers, Microspheres)
Pharmacogenomics Research in Losartan (Potassium) Response (Mechanistic Basis)
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. jbclinpharm.orgnih.gov For Losartan, this research is critical for understanding the variability in treatment efficacy and moving towards personalized medicine. The primary mechanistic basis for this variability lies in the genes that control the drug's metabolism and its target receptors.
The most well-studied genetic influence on Losartan response involves the cytochrome P450 enzyme system, specifically the CYP2C9 enzyme. ontosight.ai Losartan is a prodrug that is metabolized in the liver by CYP2C9 to its pharmacologically more potent active metabolite, E-3174 . pharmgkb.orgumt.edu.pkumt.edu.pk This metabolite has a 10- to 40-fold greater AT1-receptor blocking activity than Losartan itself. frontiersin.orgumt.edu.pk
Genetic variations, or polymorphisms, in the CYP2C9 gene can lead to reduced enzyme activity. The most common reduced-function alleles are CYP2C92 and CYP2C9 3 . pharmgkb.org Individuals who carry these variants (especially those homozygous for CYP2C9*3) metabolize Losartan more slowly, resulting in lower plasma concentrations of the active E-3174 metabolite. pharmgkb.org This diminished conversion is the mechanistic basis for the reduced antihypertensive and antiproteinuric effects observed in some patients. pharmgkb.org
Beyond metabolism, variations in the genes of the renin-angiotensin-aldosterone system (RAAS), the very system Losartan targets, can also affect drug response. ontosight.ainumberanalytics.com For example, polymorphisms in the gene for the angiotensin II type 1 receptor (AGTR1 ) can alter the receptor's structure or expression, potentially influencing how effectively Losartan can block it. ontosight.ainumberanalytics.com Genome-wide association studies (GWAS) have also provided suggestive evidence for a variant in the NPHS1 (nephrin) gene influencing Losartan response, highlighting a potential link between the biology of glomerular proteins and the drug's antihypertensive action. ahajournals.org
Table 3: Key Genetic Variants Influencing Losartan Response
| Gene | Variant(s) | Mechanistic Effect | Impact on Losartan Therapy |
|---|---|---|---|
| CYP2C9 | CYP2C92, CYP2C93 | Reduces the enzymatic conversion of Losartan to its active metabolite, E-3174. pharmgkb.org | Associated with lower plasma levels of E-3174 and potentially diminished antihypertensive and antiproteinuric effects. pharmgkb.org |
| AGTR1 | A1166C | Alters the target receptor for Losartan. numberanalytics.com | Associated with differences in blood pressure response to angiotensin receptor blockers. numberanalytics.com |
| ACE | I/D polymorphism | Affects the RAAS pathway, which is modulated by Losartan. numberanalytics.com | May influence the overall response to ARBs in conditions like heart failure. numberanalytics.com |
| NPHS1 | rs3814995 | Affects the nephrin (B609532) protein, involved in glomerular function. ahajournals.org | Suggestive evidence for influencing blood pressure response to Losartan. ahajournals.org |
Genetic Modulators of AT1R and RAS Pathway Components
Exploration of Losartan (Potassium) Beyond Angiotensin II Receptor Blockade
While the primary mechanism of losartan is the selective blockade of the AT1 receptor, a growing body of evidence indicates that its therapeutic effects may extend beyond this action. oup.comnih.gov Researchers are actively investigating these non-canonical pathways to understand the full spectrum of losartan's molecular interactions.
Studies have revealed that losartan and its metabolites can interact with molecular targets other than the AT1 receptor. These interactions may contribute to its clinical profile.
Peroxisome Proliferator-Activated Receptor γ (PPARγ): Some research suggests that losartan can act as an agonist for PPARγ, an intracellular nuclear receptor. nih.gov Activation of PPARγ has beneficial effects on lipid and carbohydrate metabolism and can inhibit the expression of pro-inflammatory genes. nih.gov This potential action could contribute to the anti-inflammatory effects observed with losartan treatment. nih.gov
Uric Acid Metabolism: Losartan has been observed to have an unusual ability to lower uric acid levels, an effect not shared by all drugs in its class and not solely attributable to AT1 receptor blockade. oup.com While its active metabolite, EXP3174, is a more potent AT1 receptor antagonist, it does not possess significant uricosuric effects, suggesting a distinct mechanism of action for the parent drug, losartan. oup.com
Platelet Aggregation Receptors: At very high concentrations, losartan and its metabolite EXP3179 have been shown to inhibit platelet aggregation mediated by the collagen receptor glycoprotein (B1211001) VI. oup.com This effect is independent of the renin-angiotensin system and could theoretically offer additional protection against coronary events. oup.com
Non-Canonical Targets in Neurological Models: Intriguing research using Drosophila (fruit flies), which lack the canonical RAS pathway, has shown that losartan can suppress cell death and rescue memory defects in models of Alzheimer's disease. eneuro.org This strongly implies that losartan has additional, currently unidentified molecular targets that are conserved across species and are independent of angiotensin signaling. eneuro.org
Losartan's therapeutic potential can be enhanced when used in combination with other drugs, a synergy that is being explored at the molecular level.
With Statins (Rosuvastatin): In pre-clinical models, the combination of low-dose losartan and rosuvastatin (B1679574) synergistically reduced neointimal formation after vascular injury. researchgate.net This effect was achieved by minimizing cell proliferation at the molecular level. researchgate.net Another study showed that combining ineffective concentrations of losartan and atorvastatin (B1662188) resulted in significantly improved endothelium-dependent relaxation of the thoracic aorta. researchgate.net
With Immunosuppressants (Mycophenolate Mofetil): In a model of chronic cyclosporine-induced kidney damage, combining losartan with mycophenolate mofetil (MMF) had a synergistic effect. nih.gov At the molecular level, the combination therapy led to a greater decrease in the expression of Angiotensin II protein and the mRNAs for osteopontin (B1167477) and TGF-beta1 compared to either drug alone. nih.gov
With PPARγ Agonists (Pioglitazone): Combination therapy with losartan and the PPARγ agonist pioglitazone (B448) provided synergistic effects in improving renal structure and function in an animal model. nih.gov This additive renoprotection was attributed to a further reduction in renal oxidative and nitrative stress, as evidenced by decreased levels of malondialdehyde and nitrotyrosine expression. nih.gov
With Chemotherapy (Doxorubicin): Losartan has been found to enhance the antitumor activity of the chemotherapy agent doxorubicin (B1662922). europeanreview.org In a colon carcinoma model, the combination therapy significantly inhibited tumor growth compared to doxorubicin alone. europeanreview.org The molecular mechanism appears to involve improved induction of tumor cell apoptosis and inhibition of proliferation, which may be due to the upregulation of the tumor suppressor gene p53. europeanreview.org Similar synergistic effects involving the induction of apoptosis have been observed in acute myeloid leukaemia cell lines. nih.govresearchgate.net
| Combination Agent | Therapeutic Area | Molecular Synergy | Observed Outcome |
| Rosuvastatin | Vascular Remodeling | Reduced cell proliferation, improved endothelium-dependent relaxation. | Synergistic reduction of neointima formation. researchgate.net |
| Mycophenolate Mofetil | Chronic Nephrotoxicity | Decreased expression of Angiotensin II, Osteopontin, and TGF-beta1. | Enhanced prevention of chronic cyclosporine-induced kidney damage. nih.gov |
| Pioglitazone | Renal Protection | Reduced renal oxidative and nitrative stress (decreased malondialdehyde and nitrotyrosine). | Additive improvement in renal structure and function. nih.gov |
| Doxorubicin | Oncology (Colon Cancer, AML) | Increased tumor cell apoptosis and decreased proliferation; upregulation of p53. | Enhanced antitumor effectiveness of doxorubicin. europeanreview.orgnih.govresearchgate.net |
This table provides a summary of research findings on the synergistic effects of losartan with other therapeutic agents at a molecular level.
Identification of Novel Molecular Targets and Binding Sites
Ethical Considerations in Pre-clinical Losartan (Potassium) Research
The advancement of research into losartan, as with any therapeutic agent, carries significant ethical responsibilities, particularly in the pre-clinical phase. A primary consideration is the use of animal models. ahajournals.org While essential for understanding systemic effects, the welfare of animals used in research must be paramount. ahajournals.org
Furthermore, the translation of findings from animal models to humans is not always direct. For instance, a study on Marfan Syndrome found that losartan's benefits in mice did not translate into a statistical improvement in human patients compared to standard therapy. mdpi.com This highlights an ethical imperative to develop and utilize more predictive pre-clinical models to avoid costly and potentially fruitless human trials. mdpi.com This has led to the promotion of "clinical trials in a dish" using human induced pluripotent stem cells (hiPSCs), which may offer more physiologically relevant data and reduce reliance on animal testing. mdpi.com
The growing understanding of pharmacogenomics—how genes affect a person's response to drugs—also introduces ethical considerations. jbclinpharm.orgwho.int As research identifies genetic variants (like those in CYP2C9) that predict losartan's efficacy, there is a responsibility to ensure this information is used equitably. frontiersin.orgwho.int Pre-clinical and subsequent clinical trials should be designed to account for this genetic diversity to ensure that the drug's benefits and risks are understood across different populations. who.int
Unanswered Questions and Prospective Research Avenues
Despite decades of research and clinical use, many questions about losartan remain, opening up numerous avenues for future investigation.
Exploring New Therapeutic Areas: Pre-clinical evidence suggests losartan may have roles beyond cardiovascular and renal protection. Further research is needed to explore its potential in managing certain types of cancer and neurological disorders. jbclinpharm.orgoncotarget.com For example, the neuroprotective effects seen in animal models warrant clinical investigation for conditions like Alzheimer's disease and mood disorders, despite initial trials showing limited success in established disease. nih.govnews-medical.net
Refining Therapeutic Strategies: Recent clinical trials evaluating losartan for Alzheimer's disease and COVID-19-related lung injury did not show a benefit. umn.edunih.gov However, this does not close the door on its potential. Future research could investigate if treatment is more effective when initiated at a much earlier stage of a disease, such as during mild cognitive impairment, or if longer treatment durations are required. news-medical.netnih.gov
Understanding Benefits Beyond Blood Pressure Control: While losartan's renoprotective effects are well-established, some studies have raised questions about whether these benefits are entirely independent of its blood-pressure-lowering effect. researchgate.netnih.gov Further research is needed to fully dissociate these effects and clarify the underlying molecular mechanisms.
Personalized Medicine and Pharmacogenomics: The impact of genetic variations on losartan's efficacy is a key area for future research. jbclinpharm.org Developing strategies to tailor treatment based on an individual's genetic profile, particularly their CYP2C9 status, could optimize therapeutic outcomes and minimize side effects. frontiersin.orgjbclinpharm.org
Investigating Non-Canonical Pathways: The discovery that losartan exerts effects in biological systems lacking the canonical RAS, such as in Drosophila models of Alzheimer's, is a significant finding. eneuro.org A major prospective avenue is the identification of these novel molecular targets, which could unveil entirely new mechanisms of action and potential therapeutic applications for the drug. eneuro.org
Q & A
Q. What methodological approaches are recommended for establishing dissolution tests for losartan potassium in pharmaceutical formulations?
A multivariate experimental design (e.g., full factorial design) is optimal for reducing the number of experiments while evaluating variables such as dissolution medium pH, agitation speed, and surfactant concentration. This approach enhances efficiency compared to univariate methods. Validation should include specificity, linearity, and robustness testing using HPLC or spectrophotometry at wavelengths like 254 nm .
Q. How can preformulation compatibility between losartan potassium and excipients be assessed?
Use Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) to detect physicochemical interactions. For example, FTIR peaks for losartan potassium (e.g., -OH stretching at 3400 cm⁻¹) should remain unaltered in physical mixtures with polymers like locust bean gum. DSC thermograms should show no significant shifts in melting endotherms .
Q. What analytical validation parameters are critical for quantifying losartan potassium in dissolution studies?
Key parameters include:
- Linearity : Calibration curves in phosphate buffer (pH 6.8) at 209 nm, with R² ≥ 0.997 .
- Robustness : Test variations in wavelength (±2 nm) and dilution factors, ensuring coefficient of variation (CV%) <10% .
- Stability : Sample solutions are stable for 24 hours at pH 6.8 but degrade at pH 1.2 and 4.5 .
Q. How can simultaneous quantification of losartan potassium with co-administered drugs (e.g., atenolol) be achieved?
Stability-indicating UPLC or HPLC methods with mobile phases like acetonitrile:phosphate buffer (pH 3.0) enable separation and quantification. Validate specificity under stress conditions (heat, acid/alkaline hydrolysis) to ensure no interference from degradation products .
Advanced Research Questions
Q. What experimental designs are suitable for optimizing losartan potassium formulations with dual release profiles?
A 32 full factorial design can optimize variables like polymer concentration (e.g., hydroxypropyl methylcellulose for sustained release) and disintegrant levels (e.g., croscarmellose sodium for immediate release). Responses include dissolution efficiency at 2h (IR layer) and 12h (SR layer) . For complex systems (e.g., niosomes), Box-Behnken designs evaluate interactions between lipid concentration, surfactant ratio, and sonication time .
Q. How do metabolic pathways influence losartan potassium’s pharmacokinetic interactions?
Losartan is metabolized by CYP2C9 to its active form (E-3174). Inhibitors like berberine reduce CYP2C9 activity, lowering E-3174 levels. In vitro studies using human liver microsomes and clinical PK data (AUC, Cmax) are required to quantify this interaction .
Q. What strategies improve stability in extemporaneous losartan potassium suspensions?
Evaluate physicochemical stability by monitoring zeta potential (target |ζ| > ±30 mV for colloidal stability), sedimentation volume (<5% after 28 days), and microbial growth (USP <795> criteria). Use suspending agents like xanthan gum (0.5% w/v) and refrigerate at 4°C .
Q. How can in utero exposure to losartan potassium be assessed in neonatal populations?
Postnatal studies should monitor renal perfusion markers (serum creatinine, urine output) and electrolyte imbalances (hyperkalemia). Animal models (e.g., pregnant rats) provide preclinical data on placental transfer and fetal toxicity, while clinical case reports inform risk stratification .
Q. What advanced purity tests are required for losartan potassium APIs?
Q. How do formulation parameters affect losartan potassium’s gastroretentive properties?
Floating tablets require polymers like polyethylene oxide (PEO) to achieve buoyancy (>12h) and controlled release. Optimize PEO molecular weight (e.g., 7M Da) and sodium bicarbonate levels (10-15% w/w) using in vitro dissolution and radiographic imaging in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
